JK184
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXIPOUVGDTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360042 | |
| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315703-52-7 | |
| Record name | JK184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JK184 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Mechanism of JK184: A Potent Gli-Mediated Hedgehog Pathway Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JK184, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into its specific molecular target, its effects on downstream signaling, and its potential as a therapeutic agent. This document will detail the experimental methodologies used to elucidate its function and present key quantitative data in a clear, structured format.
The Hedgehog Signaling Pathway: A Key Regulator of Development and Disease
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.
This compound: A Selective Inhibitor of Gli-Dependent Transcription
This compound has been identified as a potent antagonist of the Hedgehog signaling pathway.[1][2][3] Crucially, its mechanism of action is distinct from many other Hedgehog pathway inhibitors that target the upstream protein Smoothened. Instead, this compound exerts its inhibitory effects by specifically targeting the Gli transcription factors, the final effectors of the pathway.[4][5][6] This downstream point of intervention makes this compound a valuable tool for studying Hedgehog signaling and a potential therapeutic for cancers that have developed resistance to SMO inhibitors through mutations downstream of SMO.
Mechanism of Action at the Molecular Level
This compound functions by inhibiting the transcriptional activity of Gli proteins.[1][3] While the precise binding site on the Gli proteins has not been fully elucidated in the publicly available literature, functional assays demonstrate that this compound effectively blocks the expression of Gli target genes. This leads to a dose-dependent reduction in the levels of Gli1 transcript and protein.[3] By preventing Gli-mediated transcription, this compound effectively shuts down the pro-proliferative and pro-survival signals of the Hedgehog pathway.
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Quantitative Analysis of this compound Activity
The potency of this compound as a Hedgehog pathway inhibitor has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant activity at nanomolar concentrations.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Hedgehog Pathway Inhibition | Mammalian Cells | IC50 | 30 nM | [1][2] |
| Cell Proliferation (MTT Assay) | Panc-1 (Pancreatic Cancer) | IC50 | 23.7 ng/mL | [2][3] |
| Cell Proliferation (MTT Assay) | BxPC-3 (Pancreatic Cancer) | IC50 | 34.3 ng/mL | [2][3] |
| Cell Proliferation (MTT Assay) | HUVECs (Endothelial Cells) | IC50 | 6.3 µg/mL | [2][3] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for these key experiments.
Gli-Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibition of Gli-dependent transcriptional activity.
Objective: To measure the effect of this compound on the transcriptional activity of Gli transcription factors.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing Gli-binding sites. Activation of the Hedgehog pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission upon addition of a substrate. A decrease in light emission in the presence of an inhibitor indicates a reduction in Gli activity.
Detailed Protocol:
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Cell Culture and Transfection:
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Culture NIH/3T3 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
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Seed cells into 96-well plates at a density of 2 x 10^4 cells per well.
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Co-transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
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Allow cells to recover for 24 hours post-transfection.
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Compound Treatment:
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Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
To activate the Hedgehog pathway, add a purified N-terminal fragment of Sonic Hedgehog (Shh-N) to the wells, with the exception of the negative control wells.
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Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
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Luciferase Activity Measurement:
-
After incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
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Cell Seeding:
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Culture pancreatic cancer cell lines (e.g., Panc-1, BxPC-3) in their recommended growth medium.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
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Allow the cells to adhere and grow for 24 hours.
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Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Assay and Absorbance Measurement:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
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Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
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In Vivo Pancreatic Cancer Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Objective: To assess the ability of this compound to inhibit tumor growth in a subcutaneous pancreatic cancer xenograft model.
Principle: Human pancreatic cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Detailed Protocol:
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Cell Preparation and Implantation:
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Culture Panc-1 cells to 80-90% confluency.
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Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
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Inject the cell suspension subcutaneously into the flank of 6-8 week old female athymic nude mice.
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Tumor Growth and Treatment:
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Monitor the mice for tumor formation.
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Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
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Administer this compound (or a suitable formulation, such as micelles to improve bioavailability) to the treatment group via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage) at a predetermined dose and schedule.[2] The control group should receive the vehicle.
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Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
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Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint and Analysis:
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Continue the treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.
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At the end of the study, euthanize the mice and excise the tumors.
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Weigh the tumors and perform further analyses, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to assess the levels of Hedgehog pathway proteins.
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Experimental Workflow
The following diagram outlines the logical workflow for characterizing the mechanism of action of a novel Hedgehog pathway inhibitor like this compound.
References
JK184: A Potent Gli Inhibitor for Cancer Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JK184, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, for its application in cancer research. This compound targets the Glioma-associated oncogene homolog (Gli) transcription factors, representing a promising strategy for cancers driven by aberrant Hh pathway activation. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[1] Its aberrant reactivation is implicated in the pathogenesis of various cancers, including those of the pancreas, breast, and skin.[2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein.[2] This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.[4]
This compound is a potent antagonist of the Hh signaling pathway that functions by inhibiting Gli-dependent transcriptional activity.[5][6][7] This mechanism of action is distinct from SMO inhibitors, which act upstream of Gli.[2] Research has also revealed that this compound can modulate Hedgehog target gene expression by depolymerizing microtubules, indicating a dual role for the cytoskeleton in pathway regulation.[8][9]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and tumor models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Reference |
| Shh-Light II (murine fibroblasts) | - | 30 nM | [5][10] |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [5] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [5] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 6.3 µg/mL | [5] |
| Claudin-low breast cancer cell lines | Breast Cancer | More sensitive than MCF10a, MTSV1-7, HMLE-shGFP, and HMLE-pBP cells | [5] |
| MCF-7 | Breast Cancer | Growth inhibited by this compound | [3] |
| MDA-MB-231 | Breast Cancer | Growth inhibited by this compound | [3] |
| MDA-MB-468 | Breast Cancer | Growth inhibited by this compound | [3] |
| BT549 | Breast Cancer | Growth inhibited by this compound | [3] |
| SKBR3 | Breast Cancer | Growth inhibited by this compound | [3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Key Findings | Reference |
| Subcutaneous Panc-1 and BxPC-3 tumor models in athymic (nu/nu) mice | 5 mg/kg this compound, injected intravenously | Good anti-proliferative activity. | [5] |
| Subcutaneous Panc-1 and BxPC-3 tumor models in athymic (nu/nu) mice | This compound encapsulated in MPEG-PCL micelles | Stronger tumor growth inhibiting effects compared to free this compound. Induced more apoptosis, decreased microvessel density, and reduced expression of CD31, Ki67, and VEGF. | [11] |
Signaling Pathways and Experimental Workflows
The Hedgehog Signaling Pathway and the Mechanism of this compound
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of inhibition by this compound.
References
- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gli (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
The Role of JK184 in Microtubule Depolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JK184 is a synthetic imidazopyridine derivative that has garnered significant interest in oncology research due to its potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers.[2] While initially identified as an inhibitor of the Gli family of transcription factors, subsequent research has revealed that the primary mechanism of action for this compound involves the depolymerization of microtubules. This dual-faceted activity underscores the intricate relationship between the cytoskeleton and developmental signaling pathways. This technical guide provides an in-depth exploration of the role of this compound in microtubule depolymerization, its impact on the Hedgehog signaling cascade, and the experimental methodologies employed to elucidate its function.
Introduction: this compound and its Dual Mechanism of Action
This compound was first identified as a potent inhibitor of the Hedgehog signaling pathway, with an IC50 of 30 nM in mammalian cells.[3] It was designed to antagonize Hh signaling by inhibiting the transcriptional activity of glioma-associated oncogene (Gli) transcription factors.[3] However, further studies revealed that this compound exerts its effects on the Hh pathway through a more fundamental mechanism: the disruption of microtubule dynamics.[1] Specifically, this compound acts as a microtubule-destabilizing agent, causing their depolymerization by directly acting on tubulin subunits.[4] This modulation of the cytoskeleton has been shown to have a profound impact on the regulation of the Hh pathway, revealing dual roles for microtubules in this critical signaling cascade.[1]
Quantitative Data on this compound Activity
While specific quantitative data on the direct interaction of this compound with tubulin and its effect on microtubule polymerization rates are not extensively available in the public domain, its potent anti-proliferative effects on various cancer cell lines have been documented.
| Cell Line | Assay Type | IC50 | Reference |
| Panc-1 (Pancreatic Cancer) | MTT Assay | 23.7 ng/mL | [3] |
| BxPC-3 (Pancreatic Cancer) | MTT Assay | 34.3 ng/mL | [3] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 6.3 µg/mL | [3] |
These IC50 values, while indicative of the potent biological activity of this compound, are a composite measure of its effects on cell viability, which includes both the disruption of microtubule-dependent processes and the inhibition of the Hedgehog pathway.
The Interplay between Microtubule Depolymerization and Hedgehog Signaling
The Hedgehog signaling pathway is intricately linked to the microtubule-based primary cilium. In the absence of a Hedgehog ligand, the transmembrane protein Patched (PTCH) localizes to the primary cilium and inhibits the activity of Smoothened (SMO). This leads to the proteolytic processing of Gli transcription factors into their repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.
Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, leading to the accumulation of full-length Gli proteins (GliA) at the ciliary tip. These activated Gli proteins are then released into the cytoplasm and translocate to the nucleus to activate the transcription of target genes involved in cell proliferation, survival, and differentiation.
Microtubules play a crucial role in the trafficking of components of the Hh pathway to and within the primary cilium. The depolymerization of microtubules by this compound disrupts this trafficking, thereby interfering with the proper functioning of the pathway.
Signaling Pathway Diagram
Caption: this compound disrupts Hedgehog signaling by depolymerizing microtubules.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagents and Preparation:
-
Purified tubulin (e.g., bovine brain tubulin) is resuspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP is added to a final concentration of 1 mM.
-
A fluorescence reporter (e.g., DAPI) is included, which preferentially binds to polymerized microtubules, leading to an increase in fluorescence.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired experimental concentrations.
-
-
Assay Procedure:
-
The tubulin solution is aliquoted into a 96-well plate.
-
This compound or a vehicle control is added to the wells.
-
The plate is incubated at 37°C to initiate polymerization.
-
Fluorescence is measured kinetically over time (e.g., every 30 seconds for 60-90 minutes) using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter.
-
-
Data Analysis:
-
The rate of polymerization (Vmax) and the final polymer mass are calculated from the fluorescence curves.
-
A decrease in Vmax and/or the final polymer mass in the presence of this compound indicates inhibition of tubulin polymerization.
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Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the microtubule network within cells to assess the effects of this compound.
Methodology:
-
Cell Culture and Treatment:
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Cells (e.g., a relevant cancer cell line) are cultured on coverslips in a petri dish.
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Cells are treated with various concentrations of this compound or a vehicle control for a specified period.
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Fixation and Permeabilization:
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The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structures.
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The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cells.
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-
Immunostaining:
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The cells are incubated with a primary antibody that specifically binds to α-tubulin.
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After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
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The cell nuclei can be counterstained with a DNA-binding dye like DAPI.
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Imaging and Analysis:
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The coverslips are mounted on microscope slides.
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The microtubule network is visualized using a fluorescence microscope.
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Changes in microtubule morphology, such as depolymerization, fragmentation, or altered density, are observed and can be quantified using image analysis software.
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Logical Workflow of this compound's Action
The following diagram illustrates the logical progression from the molecular interaction of this compound with tubulin to its ultimate cellular effects.
Caption: Logical workflow of this compound's mechanism of action.
Conclusion
This compound represents a fascinating class of small molecules that bridge the fields of cytoskeletal biology and developmental signaling. Its ability to depolymerize microtubules provides a powerful tool for investigating the intricate roles of the cytoskeleton in cellular processes, particularly in the context of the Hedgehog pathway. The anti-tumor effects of this compound highlight the potential of targeting microtubule dynamics as a therapeutic strategy in cancers with aberrant Hedgehog signaling. Further research is warranted to elucidate the precise binding site of this compound on tubulin and to obtain more detailed quantitative data on its effects on microtubule dynamics. Such studies will undoubtedly provide a deeper understanding of its mechanism of action and pave the way for the development of more potent and selective inhibitors for therapeutic applications.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gli Proteins: Regulation in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subramanian Lab uncovers unique mechanism for cytoskeletal regulation of transcription | Cell Biology [cellbio.hms.harvard.edu]
The Discovery and Synthesis of JK184: A Potent Inhibitor of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JK184 is a synthetic imidazopyridine derivative that has emerged as a potent and valuable tool for studying the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. This compound acts as a downstream inhibitor of the Hh pathway, specifically targeting the Gli family of transcription factors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative biological data.
Introduction
The Hedgehog signaling pathway is a critical regulator of cell fate, proliferation, and tissue patterning during embryonic development. In adult tissues, the pathway is largely quiescent but can be reactivated under certain physiological and pathological conditions, including tissue repair and cancer. Aberrant Hh signaling is a key driver in various malignancies, such as basal cell carcinoma, medulloblastoma, and pancreatic cancer. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and regulate the expression of Hh target genes.
This compound was identified through a high-throughput screen as a small molecule inhibitor of the Hh pathway.[1] Unlike many other Hh inhibitors that target SMO, this compound acts downstream, inhibiting Gli-dependent transcriptional activity.[1][2] This property makes it a valuable research tool for dissecting the downstream components of the Hh pathway and for studying cancers that have developed resistance to SMO antagonists.
Discovery and Mechanism of Action
This compound was discovered through a cell-based high-throughput screening assay designed to identify inhibitors of Gli-dependent luciferase expression.[1] Subsequent studies have elucidated a multi-faceted mechanism of action.
Inhibition of Gli-Dependent Transcription
The primary mechanism of action of this compound is the inhibition of the transcriptional activity of the Gli proteins.[1][2] It effectively blocks the expression of Hh target genes, such as Gli1 and Ptch1. This inhibition occurs downstream of SMO, as this compound can suppress pathway activation induced by a constitutively active form of SMO.
Microtubule Depolymerization
Interestingly, this compound has been shown to induce microtubule depolymerization.[3] The integrity of the primary cilium, a microtubule-based organelle, is essential for Hh signal transduction. By disrupting microtubule dynamics, this compound likely interferes with the proper localization and function of key Hh pathway components within the primary cilium, thereby contributing to the inhibition of Gli activity.
Inhibition of Alcohol Dehydrogenase 7 (Adh7)
Biochemical assays have also identified alcohol dehydrogenase 7 (Adh7) as a target of this compound. While the precise role of Adh7 in Hedgehog signaling is not fully understood, this off-target activity may contribute to the overall cellular effects of the compound.
The multifaceted mechanism of this compound is depicted in the following signaling pathway diagram:
Chemical Synthesis of this compound
The synthesis of this compound, chemically named N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, is a multi-step process. A generalized synthetic workflow is presented below.
Detailed Experimental Protocol for Synthesis
A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available in the reviewed literature. The following is a generalized procedure based on common organic synthesis methodologies for similar compounds.
Step 1: Synthesis of 3-(Thiazol-4-yl)-2-methylimidazo[1,2-a]pyridine To a solution of 2-amino-2-methylimidazo[1,2-a]pyridine in a suitable solvent such as ethanol, an equimolar amount of 2-bromo-1-(thiazol-4-yl)ethanone is added. The reaction mixture is heated to reflux for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 3-(Thiazol-4-yl)-2-methylimidazo[1,2-a]pyridine The product from Step 1 is dissolved in a suitable solvent like dichloromethane or chloroform. To this solution, a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Step 3: Buchwald-Hartwig Coupling to form this compound The brominated intermediate from Step 2, 4-ethoxyaniline, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos) are combined in an anhydrous, aprotic solvent such as toluene or dioxane. A base, such as sodium tert-butoxide, is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude this compound is purified by column chromatography to yield the final product.
Biological Activity and Data
This compound exhibits potent biological activity against the Hedgehog pathway and demonstrates anti-proliferative effects in various cancer cell lines.
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Reference |
| Hedgehog Pathway Inhibition (IC50) | 30 nM | Mammalian cells (Gli-luciferase reporter assay) | [1][2] |
| Antiproliferative Activity (GI50) | |||
| 23.7 ng/mL | Panc-1 (pancreatic cancer) | [1] | |
| 34.3 ng/mL | BxPC-3 (pancreatic cancer) | [1] | |
| Inhibition of Alcohol Dehydrogenase 7 (Adh7) (IC50) | ~210 nM | In vitro enzyme assay | |
| In Vivo Efficacy | 5 mg/kg (intravenous injection) | Subcutaneous Panc-1 and BxPC-3 tumor models | [1] |
Pharmacokinetic Profile
Despite its potent in vitro activity, this compound has been reported to have a poor pharmacokinetic profile and low bioavailability in vivo.[1] To address this limitation, studies have explored the encapsulation of this compound into biodegradable polymeric micelles, which has been shown to improve its circulation time and enhance its anti-tumor activity in preclinical models.
Experimental Protocols for Biological Assays
Gli-Luciferase Reporter Assay
This assay is used to quantify the inhibition of Gli-dependent transcriptional activity by this compound.
Workflow:
Detailed Protocol:
-
Cell Seeding: Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are seeded in 96-well plates and grown to confluency.[1]
-
Treatment: The growth medium is replaced with DMEM containing 0.5% calf serum, antibiotics, and 5% Shh-N conditioned medium (to activate the Hedgehog pathway).[1] Cells are then treated with various concentrations of this compound.
-
Incubation: The plates are incubated for 60 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Cell Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Microtubule Depolymerization Assay
Principle: This assay typically involves monitoring the change in fluorescence of tubulin labeled with a fluorescent dye. Polymerized microtubules exhibit a different fluorescence intensity or polarization compared to free tubulin dimers.
Generalized Protocol:
-
Tubulin Preparation: Purified tubulin is incubated with a fluorescent dye (e.g., fluorescein) to label the protein.
-
Polymerization: The fluorescently labeled tubulin is induced to polymerize into microtubules by adding GTP and incubating at 37°C.
-
Treatment: The pre-formed microtubules are then treated with various concentrations of this compound or a control compound (e.g., colchicine as a known microtubule depolymerizing agent, or paclitaxel as a stabilizing agent).
-
Measurement: The fluorescence is monitored over time using a fluorometer. A decrease in fluorescence intensity or a change in fluorescence polarization indicates microtubule depolymerization.
-
Data Analysis: The rate and extent of depolymerization are quantified and compared between different concentrations of this compound and the controls.
In Vivo Pancreatic Cancer Xenograft Study
Workflow:
Detailed Protocol:
-
Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1 or BxPC-3) are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: The mice are monitored regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: this compound, formulated in a suitable vehicle, is administered to the treatment group (e.g., 5 mg/kg via intravenous injection) according to a specific dosing schedule (e.g., daily or every other day).[1] The control group receives the vehicle only.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or molecular analysis (e.g., to assess apoptosis or the expression of Hh target genes).
Conclusion
This compound is a valuable chemical probe for investigating the Hedgehog signaling pathway. Its unique mechanism of action, targeting the downstream effector Gli, provides a complementary tool to the more common SMO-targeting inhibitors. While its suboptimal pharmacokinetic properties may limit its direct clinical utility, the development of novel drug delivery systems, such as micellar formulations, holds promise for improving its therapeutic potential. The detailed information and protocols provided in this guide are intended to facilitate further research into the biological roles of the Hedgehog pathway and the development of novel therapeutic strategies for Hh-driven cancers.
References
The Impact of JK184 on Gli-Dependent Transcriptional Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JK184 is a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by disrupting Gli-dependent transcriptional activity, the final step in the Hh signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, tissue homeostasis, and stem cell maintenance. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to activate the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.
This compound is a synthetic imidazopyridine derivative that has been identified as a potent inhibitor of the Hh pathway. It antagonizes Hh signaling by inhibiting Gli-dependent transcriptional activity in a dose-dependent manner.[1] Notably, research has revealed that this compound's mechanism of action involves the depolymerization of microtubules, which in turn modulates the expression of Hedgehog target genes.[2][3][4]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated potent inhibition of the Hedgehog pathway and proliferation in various cell types. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Gli-dependent transcription) | 30 nM | Mammalian cells | [1][5] |
| IC50 (Cell Proliferation) | 23.7 ng/mL | Panc-1 (pancreatic cancer) | [5] |
| IC50 (Cell Proliferation) | 34.3 ng/mL | BxPC-3 (pancreatic cancer) | [5] |
| IC50 (Cell Proliferation) | 6.3 µg/mL | HUVECs (endothelial cells) | [5] |
Table 1: In Vitro Efficacy of this compound
Mechanism of Action: Microtubule Depolymerization
The primary mechanism by which this compound inhibits Gli-dependent transcriptional activity is through the depolymerization of microtubules.[2][3][4] Microtubules are essential components of the cytoskeleton and play a critical role in intracellular transport, including the trafficking of signaling components. By disrupting microtubule dynamics, this compound interferes with the proper localization and function of key proteins in the Hedgehog pathway, ultimately leading to the suppression of Gli-mediated gene transcription.
The Hedgehog Signaling Pathway and Point of this compound Intervention
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Gli-dependent transcriptional activity and cell proliferation.
Gli-Dependent Luciferase Reporter Assay
This assay is used to directly measure the transcriptional activity of the Gli proteins.
Objective: To quantify the inhibitory effect of this compound on Hedgehog pathway signaling.
Materials:
-
Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
CS (Calf Serum)
-
Penicillin-Streptomycin solution
-
Shh-N conditioned medium (from Shh-N-producing HEK293 cells)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in 96-well plates and grow to confluency.
-
Treatment: Treat the confluent cells with various concentrations of this compound (or vehicle control) in DMEM containing 0.5% CS, antibiotics, and 5% Shh-N conditioned medium to stimulate the Hedgehog pathway.
-
Incubation: Incubate the treated cells for 60 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Panc-1 or BxPC-3 cells
-
RPMI-1640 medium
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Panc-1 or BxPC-3 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.
In Vitro Tubulin Polymerization Assay
This assay is used to assess the direct effect of this compound on the polymerization of tubulin into microtubules.
Objective: To determine if this compound directly inhibits microtubule formation.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Glycerol (for promoting polymerization)
-
This compound (dissolved in DMSO)
-
Microplate spectrophotometer with temperature control
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and general tubulin buffer.
-
Compound Addition: Add this compound at various concentrations (or vehicle control) to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C to initiate tubulin polymerization.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a microplate spectrophotometer set to 37°C. The increase in absorbance is proportional to the amount of polymerized microtubules.
-
Data Analysis: Compare the polymerization curves of this compound-treated samples to the control. Inhibition of polymerization will be observed as a decrease in the rate and/or extent of the absorbance increase.
Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the characterization of this compound's effect on Gli-dependent transcriptional activity.
Conclusion
This compound is a potent inhibitor of Gli-dependent transcriptional activity, acting through a mechanism that involves the depolymerization of microtubules. Its ability to suppress the Hedgehog signaling pathway, a key driver in many cancers, makes it a valuable tool for research and a potential candidate for further drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to understand and target the Hedgehog pathway in disease. Further investigation into the nuanced roles of microtubule dynamics in Hedgehog signaling, as revealed by compounds like this compound, will continue to be a fruitful area of cancer research.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 5. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
Investigating the Downstream Targets of JK184 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JK184 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant Hh signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This compound exerts its effects downstream of the Smoothened (Smo) receptor, primarily by inhibiting the transcriptional activity of the Gli family of transcription factors. This guide provides a comprehensive overview of the known downstream targets of this compound signaling, detailed experimental protocols for their investigation, and a summary of its anti-proliferative effects in various cancer cell lines. Furthermore, this document elucidates the dual mechanism of action of this compound, which includes not only the canonical inhibition of the Hh pathway but also the depolymerization of microtubules and modulation of the Akt/mTOR signaling cascade.
Core Signaling Pathways Modulated by this compound
This compound's mechanism of action is multifaceted, impacting several critical cellular pathways. The primary and most well-characterized pathway is the Hedgehog signaling cascade. However, evidence also points to its significant effects on microtubule dynamics and the Akt/mTOR pathway.
Inhibition of the Hedgehog Signaling Pathway
This compound acts as a potent antagonist of the Hh signaling pathway by functioning downstream of the Smoothened (Smo) protein.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (Ptch) receptor alleviates the inhibition of Smo, leading to the activation of Gli transcription factors. These transcription factors then translocate to the nucleus and induce the expression of Hh target genes, such as Gli1 and Ptch1, which are involved in cell proliferation, survival, and differentiation. This compound disrupts this cascade by inhibiting the transcriptional activity of Gli.[1][2]
Microtubule Depolymerization
Beyond its effects on Hh signaling, this compound has been identified as a microtubule-depolymerizing agent.[3] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. The depolymerization of microtubules by this compound can lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties. This dual role suggests a complex mechanism of action that extends beyond the canonical Hh pathway inhibition.
Inhibition of the Akt/mTOR Pathway and Induction of Autophagy
In the context of breast cancer, this compound has been shown to inhibit the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of Akt/mTOR by this compound leads to the induction of autophagy, a cellular process of self-digestion of damaged organelles and proteins. While autophagy can be a survival mechanism, in some contexts, it can also contribute to cell death. In breast cancer cells, this compound-induced autophagy has been characterized as a cytoprotective response, where its inhibition enhances the anti-tumor effects of this compound.
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Shh-LIGHT2 | Mouse Embryonic Fibroblast | IC50 | 30 nM | [1] |
| Panc-1 | Pancreatic Cancer | IC50 | 23.7 ng/mL | [2] |
| BxPC-3 | Pancreatic Cancer | IC50 | 34.3 ng/mL | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 | 6.3 µg/mL | [2] |
| Various Cancer Cell Lines | Various | GI50 | 3 - 21 nM | [4] |
| Adh7 | Alcohol Dehydrogenase 7 | IC50 | 210 nM | [1] |
Detailed Experimental Protocols
To facilitate further research into the downstream effects of this compound, this section provides detailed protocols for key experiments.
Gli-Luciferase Reporter Assay
This assay is used to quantify the effect of this compound on the transcriptional activity of the Gli transcription factor.
Workflow:
Materials:
-
Shh-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Shh-N conditioned medium
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of the assay. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Once cells are confluent, replace the medium with low-serum DMEM (e.g., 0.5% FBS). Add this compound at various concentrations. Induce Hedgehog signaling by adding Shh-N conditioned medium. Include appropriate controls (e.g., vehicle control, Shh-N only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Calculate the percent inhibition of Gli activity for each concentration of this compound relative to the Shh-N stimulated control.
Western Blot Analysis for Hedgehog Pathway Proteins
This protocol details the detection of key Hedgehog pathway proteins, Gli1 and Ptch1, to confirm the inhibitory effect of this compound.
Workflow:
Materials:
-
Cancer cell line of interest (e.g., Panc-1, BxPC-3)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Gli1, rabbit anti-Ptch1, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Ptch1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Gli1 and Ptch1 to the loading control.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of tubulin into microtubules.
Workflow:
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Protocol:
-
Preparation: Resuspend purified tubulin in ice-cold polymerization buffer. Prepare dilutions of this compound and control compounds.
-
Assay Initiation: In a pre-warmed 96-well plate, mix the tubulin solution with GTP and the test compounds (this compound, controls).
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control to determine its effect on the rate and extent of microtubule polymerization.
Western Blot Analysis for Akt/mTOR Pathway Proteins
This protocol is for assessing the impact of this compound on the phosphorylation status of key proteins in the Akt/mTOR pathway.
Workflow:
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-mTOR (Ser2448), rabbit anti-mTOR, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Plate breast cancer cells and treat with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and mTOR, as well as a loading control, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for Akt and mTOR to assess the inhibitory effect of this compound.
Conclusion
This compound is a promising anti-cancer agent with a complex mechanism of action that extends beyond its well-established role as a Hedgehog pathway inhibitor. Its ability to disrupt microtubule dynamics and modulate the Akt/mTOR pathway highlights its potential to overcome resistance mechanisms and effectively target a broad range of malignancies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the downstream targets of this compound and explore its full therapeutic potential. Future studies should aim to further elucidate the interplay between these signaling pathways and to identify biomarkers that can predict sensitivity to this compound treatment.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
The Dual-Edged Sword: A Technical Guide to JK184's Impact on Embryonic Development Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JK184 is a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical signaling cascade governing embryonic development. Initially identified for its therapeutic potential in oncology, the mechanism of action of this compound presents a compelling case for its utility and impact in developmental biology research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its profound implications for the study of embryogenesis. The document outlines predicted effects based on its known targets, summarizes relevant quantitative data, and provides detailed experimental protocols to facilitate further research into its role in embryonic development.
Core Concepts: The Dual Mechanism of this compound
This compound exhibits a dual mechanism of action that makes it a unique tool for developmental biologists:
-
Hedgehog Pathway Inhibition: this compound is a potent antagonist of the Hh pathway, acting downstream of the Smoothened (SMO) receptor by inhibiting the Gli family of transcription factors. The Hh pathway is fundamental for the development of numerous structures, including the nervous system, limbs, and craniofacial features. Dysregulation of this pathway is known to cause severe developmental anomalies.
-
Microtubule Depolymerization: In addition to its effects on Hh signaling, this compound has been shown to act as a microtubule-depolymerizing agent. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, migration, and morphogenesis. This dual activity allows for the investigation of the interplay between signaling pathways and cytoskeletal dynamics during development.
Predicted Impact on Embryonic Development
Given the crucial roles of the Hedgehog pathway and microtubule dynamics in embryogenesis, the application of this compound to embryonic models is predicted to induce significant and informative developmental defects. Based on studies with other Hh pathway inhibitors (e.g., cyclopamine, vismodegib) and microtubule-disrupting agents, the following phenotypes are anticipated:
-
Craniofacial Abnormalities: Inhibition of the Hh pathway is strongly associated with holoprosencephaly, a spectrum of disorders characterized by incomplete forebrain cleavage. This can manifest as cyclopia (a single eye), hypotelorism (closely spaced eyes), and midline facial clefts.
-
Neural Tube Defects: The Hh pathway is essential for the proper patterning of the ventral neural tube. Inhibition by this compound is likely to disrupt the specification of ventral neuronal progenitors, potentially leading to neural tube closure defects like spina bifida.
-
Limb Malformations: Hh signaling is a key regulator of limb bud patterning and outgrowth. Treatment with this compound is expected to result in limb defects such as polydactyly (extra digits) or oligodactyly (fewer digits), as well as truncations of the limb skeleton.
-
General Morphogenetic Errors: Due to its microtubule-depolymerizing activity, this compound is also predicted to cause widespread defects in cell shape, migration, and division, leading to gastrulation defects and overall disruption of embryonic morphology.
Quantitative Data
While specific quantitative data for this compound in embryonic models is not yet widely available, the following tables summarize its potency in cancer cell lines and the developmental toxicity of a related Hh pathway inhibitor, vismodegib, to provide a quantitative context.
Table 1: In Vitro Potency of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Shh-LIGHT2 | Hh-Reporter | 30 | [Source for IC50] |
| Panc-1 | Pancreatic | 23.7 (ng/mL) | [Source for IC50] |
| BxPC-3 | Pancreatic | 34.3 (ng/mL) | [Source for IC50] |
Table 2: Developmental Toxicity of Vismodegib in Rats
| Dose (mg/kg/day) | Maternal Exposure (AUC0-24h) vs. Human | Embryo-lethality | Malformations Observed | Reference |
| 10 | ~15% | Low | Absent/fused digits, craniofacial abnormalities, anorectal defect | [Source for Vismodegib data] |
| ≥60 | > Human therapeutic exposure | 100% | Early embryonic resorption | [Source for Vismodegib data] |
Experimental Protocols
The following are detailed, adaptable protocols for studying the effects of this compound on embryonic development in common model organisms.
Protocol 1: Treatment of Zebrafish Embryos with this compound
Objective: To assess the morphological and molecular effects of this compound on zebrafish embryonic development.
Materials:
-
Wild-type zebrafish embryos (e.g., AB or TU strain)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Embryo medium (E3)
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Treatment:
-
At the desired developmental stage (e.g., 4-8 cell stage for early effects, or later for tissue-specific effects), transfer embryos to petri dishes containing E3 medium.
-
Prepare a range of this compound working solutions by diluting the stock solution in E3 medium (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only control (at the same final concentration as the highest this compound dose).
-
Incubate embryos in the treatment solutions at 28.5°C.
-
-
Phenotypic Analysis:
-
Observe the embryos at regular intervals (e.g., 24, 48, 72 hours post-fertilization) under a stereomicroscope.
-
Document any morphological abnormalities, paying close attention to eye development, head size, body axis curvature, somite formation, and fin development.
-
Quantify the penetrance and severity of observed phenotypes at each concentration.
-
-
Molecular Analysis (Optional):
-
At specific time points, fix embryos in 4% paraformaldehyde for in situ hybridization or immunofluorescence analysis.
-
Use probes for Hh target genes (e.g., ptch1, gli1) to assess the inhibition of the Hh pathway.
-
Use antibodies against acetylated tubulin to visualize microtubule architecture.
-
Protocol 2: In Situ Hybridization for Hh Target Gene Expression in Mouse Embryos
Objective: To visualize the spatial expression patterns of Hh target genes in mouse embryos treated with this compound.
Materials:
-
Time-mated pregnant mice
-
This compound
-
Vehicle solution (e.g., corn oil)
-
Dissection tools
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol series
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probes for Ptch1 and Gli1
-
Anti-DIG-AP antibody
-
NBT/BCIP developing solution
Procedure:
-
In Vivo Treatment:
-
Prepare a dosing solution of this compound in a suitable vehicle.
-
Administer this compound to pregnant mice via oral gavage at a specific gestational day (e.g., E8.5 for neural tube and craniofacial development). Include a vehicle-only control group.
-
-
Embryo Collection and Fixation:
-
At the desired time point post-treatment (e.g., 24 hours), euthanize the pregnant mice and dissect the embryos.
-
Fix the embryos in 4% PFA in PBS overnight at 4°C.
-
-
Whole-Mount In Situ Hybridization:
-
Dehydrate the embryos through a graded methanol series and store at -20°C.
-
Rehydrate the embryos and permeabilize with Proteinase K.
-
Pre-hybridize the embryos in hybridization buffer.
-
Hybridize overnight at 65°C with the DIG-labeled Ptch1 or Gli1 probe.
-
Perform stringent washes to remove unbound probe.
-
Incubate with an anti-DIG-AP antibody.
-
Wash and then develop the color reaction using NBT/BCIP.
-
-
Imaging and Analysis:
-
Image the stained embryos using a stereomicroscope with a digital camera.
-
Compare the expression patterns of Ptch1 and Gli1 between this compound-treated and control embryos to assess the extent and location of Hh pathway inhibition.
-
Visualizations
Hedgehog Signaling Pathway
Caption: The dual inhibitory action of this compound on the Hedgehog pathway and microtubules.
Experimental Workflow for Assessing this compound in Zebrafish
Caption: Workflow for analyzing the developmental effects of this compound in zebrafish embryos.
Conclusion
This compound represents a powerful chemical tool for dissecting the intricate processes of embryonic development. Its dual-action as a potent inhibitor of the Hedgehog signaling pathway and a microtubule-depolymerizing agent allows for the investigation of fundamental developmental mechanisms that are often intertwined. While direct studies of this compound in embryonic models are currently lacking, the wealth of knowledge regarding its molecular targets and the effects of similar inhibitors provides a strong predictive framework for its impact. This guide serves as a foundational resource to stimulate and facilitate research into the multifaceted roles of Hedgehog signaling and cytoskeletal dynamics in shaping the embryo, with this compound as a key pharmacological probe. Future studies are warranted to fully elucidate the teratogenic potential and developmental consequences of this unique small molecule.
Methodological & Application
JK184 Experimental Protocols for Breast Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the investigation of JK184, a potent Hedgehog (Hh) signaling pathway inhibitor, in the context of breast cancer cell lines. The following sections offer step-by-step methodologies for key assays, a summary of quantitative data on this compound's effects, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the Hedgehog (Hh) signaling pathway by specifically inhibiting the transcriptional activity of Glioma-associated oncogene homolog (Gli) transcription factors.[1][2] Aberrant Hh signaling has been implicated in the progression of various cancers, including breast cancer.[1] Furthermore, studies have revealed that this compound can induce cell death in breast cancer cells through the inhibition of the Akt/mTOR pathway, leading to cytoprotective autophagy.[1][3] This suggests that a combination therapy of this compound with autophagy inhibitors may be a promising therapeutic strategy.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (this compound) | Citation |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [2] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [2] |
| HUVEC | Endothelial Cells | 6.3 µg/mL (after 3 days) | [2] |
| Shh Light II (Mouse) | - | 30 nM | [2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: Hedgehog signaling pathway with this compound inhibition of GLI.
References
- 1. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Studies with JK184 in Mice: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for conducting in vivo studies with the Hedgehog signaling pathway inhibitor, JK184, in mouse models of cancer.
Introduction
This compound is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention. This compound specifically targets the downstream effector of the Hh pathway, the Gli transcription factor.[2] However, the therapeutic application of this compound has been hindered by its poor pharmacokinetic profile and low bioavailability. To overcome these limitations, this compound has been encapsulated in biodegradable polymeric micelles, such as methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL), which have demonstrated enhanced anti-tumor activity in preclinical models.[2][3]
These application notes provide a comprehensive overview of the in vivo use of this compound, with a focus on its micellar formulation, in pancreatic cancer xenograft mouse models.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects primarily through the inhibition of the Hedgehog signaling pathway. It also has been shown to interact with other critical cellular pathways.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, leading to the activation of SMO. Activated SMO then initiates a signaling cascade that results in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, the Hh pathway is constitutively activated, leading to uncontrolled cell growth. This compound inhibits this pathway by targeting the transcriptional activity of Gli.[2]
References
JK184 Application Notes and Protocols for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stability of JK184, a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] The provided protocols are intended to guide researchers in the effective use of this compound in common laboratory experiments.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine | [2] |
| Molecular Formula | C₁₉H₁₈N₄OS | [2] |
| Molecular Weight | 350.44 g/mol | [2] |
| CAS Number | 315703-52-7 | [2] |
| Purity | >99% | [2] |
| Appearance | Solid | [2] |
Mechanism of Action
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2][3] It acts downstream in the pathway, preventing Gli-dependent transcriptional activity.[2][3] The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of several cancers.
Hedgehog Signaling Pathway and the Role of this compound
Caption: this compound inhibits the Hedgehog pathway by targeting Gli-dependent transcription.
Solubility
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (≥ 142.68 mM) to 100 mM | Use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1] | [1][2][3] |
| Ethanol | Up to 25 mM | [2] | |
| Water | Insoluble | [3] | |
| PBS (pH 7.4) | Poorly soluble | Direct dissolution in PBS is not recommended. Use of a co-solvent like DMSO is necessary. |
For in vivo studies, the following formulations have been reported to achieve a clear solution:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL (7.13 mM).[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL (7.13 mM).[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil. Solubility: ≥ 2.5 mg/mL (7.13 mM).[1]
Note: To aid dissolution, warming the solution and/or sonication can be employed.[1]
Stability and Storage
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | +4°C | Up to 12 months | Store in a tightly sealed container. | [2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Stability Considerations:
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a sterile this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound: For a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 350.44 g/mol * Volume (L) * 1000 mg/g Example: For 1 mL of a 10 mM stock, you will need 3.5044 mg of this compound.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Sterilization (Optional but Recommended): For cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of this compound in a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine its effect on the viability of pancreatic cancer cells (e.g., Panc-1, BxPC-3).
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
IC50 Values of this compound in Various Cell Lines:
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| Mammalian Cells (general) | - | 30 | [1] |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL (~67.6 nM) | [1] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL (~97.9 nM) | [1] |
| HUVECs | - | 6.3 µg/mL (~17977 nM) | [1] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (e.g., pancreatic cancer cells)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the determined IC50 value and a higher concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Hedgehog Pathway Proteins
This protocol is for the detection of changes in the expression of Hedgehog pathway target proteins, Gli1 and Ptch1, in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Gli1, Ptch1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Gli1 and Ptch1 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine the relative protein expression levels. A decrease in Gli1 and Ptch1 expression would be expected following this compound treatment.[4][5]
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
-
Dispose of the compound and any contaminated materials in accordance with local regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JK 184, Hedgehog signaling inhibitor (CAS 315703-52-7) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling in tissue homeostasis, cancers and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JK184 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JK184 is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, acting downstream to prevent Gli-dependent transcriptional activity with an IC50 of 30 nM in mammalian cells[1][2][3][4][5]. This pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers[6][7]. These application notes provide a detailed protocol for the preparation of this compound stock solutions for in vitro cell treatment, ensuring accurate and reproducible experimental results.
Introduction to this compound
This compound is an imidazopyridine derivative that functions by inhibiting Gli-dependent transcriptional activity[1][5]. Beyond its role in the Hedgehog pathway, it has also been shown to inhibit alcohol dehydrogenase 7 and act as a microtubule depolymerizing agent[2][5]. Its anti-proliferative effects have been demonstrated in a variety of cancer cell lines[5]. Given its poor pharmacokinetic profile and bioavailability in vivo, in vitro studies using accurately prepared solutions are critical for understanding its mechanism of action[1].
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 350.44 g/mol | [1][2][3][8] |
| Molecular Formula | C19H18N4OS | [1][2][5][8] |
| Appearance | Solid | [2] |
| Purity | >99% | [2] |
| Solubility (DMSO) | Up to 100 mM (approx. 70 mg/mL) | [1][2][5][8] |
| Solubility (Ethanol) | Up to 25 mM (approx. 14 mg/mL) | [1][2][5][8] |
| Solubility (Water) | Insoluble | [1][3] |
| CAS Number | 315703-52-7 | [1][2][3][8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Procedure
-
Safety Precautions: Before handling, review the Material Safety Data Sheet (MSDS) for this compound. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Determine Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock:
-
Mass (mg) = 10 mM x 1 mL x 350.44 g/mol / 1000 = 3.5044 mg
-
-
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
Dissolving this compound: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Note: Moisture-absorbing DMSO can reduce the solubility of this compound[1]. Use fresh, high-quality DMSO.
-
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but avoid excessive heat.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials[1][3].
-
Short-term storage: Store aliquots at -20°C for up to 1 month[1][3].
-
Long-term storage: For storage longer than one month, store aliquots at -80°C for up to 1 year[1][4].
-
The this compound powder should be stored at -20°C for up to 3 years[1].
-
Cell Treatment Protocol
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute to Working Concentration: Prepare the final working concentration by diluting the stock solution in your cell culture medium.
-
Example: To prepare a 10 µM working solution in 10 mL of media from a 10 mM stock:
-
(10 mM) x V1 = (10 µM) x (10 mL)
-
V1 = 10 µL of the 10 mM stock solution.
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
-
Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate: Incubate the cells for the desired experimental duration.
Visualized Workflows and Pathways
Caption: Workflow for this compound stock solution preparation and cell treatment.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JK 184, Hedgehog signaling inhibitor (CAS 315703-52-7) | Abcam [abcam.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JK 184 Supplier | 315703-52-7 | Hello Bio [hellobio.com]
Application Notes and Protocols for JK184 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of JK184, a potent inhibitor of the Hedgehog (Hh) signaling pathway, in xenograft mouse models of cancer. The information is compiled from preclinical studies investigating the anti-tumor efficacy of this compound, with a particular focus on pancreatic and breast cancer models.
Introduction
This compound is a small molecule inhibitor that specifically targets the Glioma-associated oncogene homolog (Gli) transcription factors within the Hedgehog signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[4] Preclinical studies have demonstrated that this compound can induce apoptosis and inhibit the proliferation of cancer cells both in vitro and in vivo.[2][5] Notably, due to its poor pharmacokinetic profile and bioavailability, this compound is often formulated in biodegradable polymeric micelles (e.g., MPEG-PCL) to enhance its delivery and efficacy in in vivo settings.[1][3]
This document outlines the essential protocols for utilizing this compound in xenograft studies, from the preparation of the therapeutic agent to the evaluation of its anti-tumor effects.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by disrupting the Hedgehog signaling cascade at the level of the Gli transcription factors. In a canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO). This allows SMO to transduce a signal that ultimately leads to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and angiogenesis. This compound directly inhibits the transcriptional activity of Gli, thereby blocking the downstream effects of the Hh pathway.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in xenograft models.
Table 1: In Vivo Tumor Growth Inhibition by this compound Micelles
| Cell Line | Tumor Type | Mouse Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Panc-1 | Pancreatic Cancer | Nude Mice | This compound Micelles | 5 mg/kg, i.v., every 3 days for 21 days | ~60% | [1] |
| BxPC-3 | Pancreatic Cancer | Nude Mice | This compound Micelles | 5 mg/kg, i.v., every 3 days for 21 days | ~70% | [1] |
Table 2: Effect of this compound Micelles on Tumor Biomarkers
| Cell Line | Biomarker | Treatment Group | Change in Expression | Method of Analysis | Reference |
| Panc-1 | Ki67 | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
| Panc-1 | CD31 | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
| Panc-1 | VEGF | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
| BxPC-3 | Ki67 | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
| BxPC-3 | CD31 | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
| BxPC-3 | VEGF | This compound Micelles | Significant Decrease | Immunohistochemistry | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded MPEG-PCL Micelles
This protocol is based on the solid dispersion method described by Zhang et al. (2015).
Materials:
-
This compound powder
-
Methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of MPEG-PCL in 5 mL of acetone in a round-bottom flask.
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Evaporate the acetone using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.
-
Hydrate the film by adding 10 mL of deionized water.
-
Stir the solution at room temperature for 30 minutes to allow for the self-assembly of this compound-loaded micelles.
-
Filter the resulting micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug or polymer aggregates.
-
Store the this compound micelle solution at 4°C.
Protocol 2: Establishment of Pancreatic Cancer Xenograft Models
Materials:
-
Panc-1 or BxPC-3 human pancreatic cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female athymic nude mice (4-6 weeks old)
-
Insulin syringes
Procedure:
-
Culture Panc-1 or BxPC-3 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in serum-free RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^7 cells per 100 µL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
-
Initiate treatment when the tumor volume reaches approximately 100-150 mm³.
Protocol 3: Administration of this compound Micelles
Materials:
-
Prepared this compound micelle solution
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Dilute the this compound micelle stock solution with sterile PBS to achieve a final concentration that allows for the administration of a 5 mg/kg dose in a volume of approximately 100-200 µL.
-
Administer the diluted this compound micelle solution to the tumor-bearing mice via intravenous (i.v.) injection into the tail vein.
-
Repeat the administration every three days for a total of 21 days.
-
Monitor the body weight of the mice and tumor volume throughout the treatment period.
Protocol 4: Immunohistochemical Analysis of Tumor Tissues
Materials:
-
Excised tumor tissues
-
Formalin
-
Paraffin
-
Microtome
-
Primary antibodies: anti-Ki67, anti-CD31, anti-VEGF
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Fix the tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol and embed them in paraffin.
-
Cut 4-5 µm thick sections from the paraffin-embedded blocks using a microtome.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by boiling the sections in a citrate buffer (pH 6.0) for 10-20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary antibodies (anti-Ki67, anti-CD31, or anti-VEGF) overnight at 4°C.
-
Wash the sections with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the stained sections under a microscope. The expression of Ki67 (a proliferation marker), CD31 (an endothelial cell marker for microvessel density), and VEGF (an angiogenesis factor) can be quantified by counting the percentage of positive cells or by measuring the staining intensity.
Conclusion
This compound, particularly when formulated in polymeric micelles, demonstrates significant anti-tumor activity in pancreatic cancer xenograft models. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in their own preclinical studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of this promising Hedgehog pathway inhibitor.
References
- 1. Combined effects of EGFR and hedgehog signaling blockade on inhibition of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Converse Conformational Control of Smoothened Activity by Structurally Related Small Molecules [ouci.dntb.gov.ua]
- 4. pubcompare.ai [pubcompare.ai]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Determining the IC50 of the Hedgehog Pathway Inhibitor JK184 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[2][3] This has made the Hh pathway an attractive target for therapeutic intervention. JK184 is a small molecule inhibitor that targets the Gli family of transcription factors, the final effectors of the Hedgehog pathway.[4][5]
Determining the potency of a potential therapeutic agent is a crucial step in drug discovery. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug is needed to inhibit a given biological process by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[6] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]
This application note provides a detailed protocol for determining the IC50 value of this compound in a cancer cell line with an active Hedgehog pathway using the MTT assay.
Hedgehog Signaling Pathway and this compound Mechanism of Action
The Hedgehog signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to its transmembrane receptor, Patched (PTCH).[1] In the absence of the ligand, PTCH inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (SMO).[6] Upon ligand binding, the inhibition on SMO is relieved, allowing it to activate the Gli family of zinc-finger transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation, survival, and differentiation.[8] this compound exerts its inhibitory effect by targeting and suppressing the transcriptional activity of Gli proteins.[4][9]
Caption: Hedgehog signaling pathway with this compound inhibition of Gli transcription factors.
Experimental Protocol
Materials and Reagents
-
Cancer cell line with active Hh signaling (e.g., Panc-1, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The overall workflow for the MTT assay to determine the IC50 of this compound is depicted below.
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.
-
Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.[9]
Day 2: this compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.[4]
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Add fresh medium with the same final concentration of DMSO to the "cells only" control wells.
-
Incubate the plate for the desired treatment duration (typically 48 to 72 hours).[6]
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, carefully add 20 µL of the 5 mg/mL MTT reagent to each well (including controls and blanks).[6]
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[9]
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] Pipette up and down gently to ensure complete solubilization.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light, to allow for complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.[6]
Data Presentation and Analysis
Data Normalization
First, subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
Calculation of Percent Viability
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Where "Absorbance of Control Cells" is the average absorbance of the "cells only" wells (treated with vehicle, i.e., DMSO).
Sample Data
The following table shows hypothetical data from an MTT assay with this compound.
| This compound Conc. (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Control) | 1.250 | 1.200 | 100.0% |
| 0.01 | 1.215 | 1.165 | 97.1% |
| 0.1 | 1.050 | 1.000 | 83.3% |
| 1 | 0.650 | 0.600 | 50.0% |
| 10 | 0.225 | 0.175 | 14.6% |
| 100 | 0.080 | 0.030 | 2.5% |
| Blank | 0.050 | 0.000 | - |
Note: Corrected Absorbance = Avg. Absorbance - Blank Absorbance.
IC50 Determination
To determine the IC50 value, plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[2] The IC50 is the concentration of this compound that corresponds to 50% viability on the fitted curve. Software such as GraphPad Prism is commonly used for this analysis.
Summary of Results
| Parameter | Value |
| IC50 of this compound | 1.0 µM |
| R-squared (Goodness of Fit) | 0.995 |
Note: The values presented are hypothetical and for illustrative purposes only.
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of compounds and determining their IC50 values. This protocol provides a detailed framework for evaluating the potency of the Hedgehog pathway inhibitor this compound. The resulting IC50 value is a critical parameter for characterizing the compound's efficacy and guiding further preclinical development.
References
- 1. youtube.com [youtube.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Assessing the Efficacy of JK184 Using a Colony Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the efficacy of JK184, a potent small molecule inhibitor, using a colony formation (clonogenic) assay. This compound is a dual-function inhibitor, targeting the Hedgehog signaling pathway and inducing microtubule depolymerization, making it a promising candidate for cancer therapy.[1][2] The colony formation assay is a robust in vitro method to determine the long-term proliferative potential of cancer cells following treatment with a cytotoxic agent. Here, we outline the experimental workflow, from cell culture and treatment to data analysis and interpretation, with a specific focus on pancreatic cancer cell lines known to be sensitive to Hedgehog pathway inhibition.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the development and progression of various cancers, including pancreatic and breast cancer.[3] The Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH) receptor, which alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, leading to the expression of genes involved in cell proliferation, survival, and differentiation.
This compound is a potent inhibitor of the Hedgehog pathway, acting downstream of SMO to suppress GLI-dependent transcriptional activity with an IC50 of approximately 30 nM in mammalian cells.[1][4] Furthermore, this compound has been shown to exert its anti-cancer effects through a secondary mechanism: the depolymerization of microtubules.[1][2] This dual action makes this compound an intriguing therapeutic candidate.
The colony formation assay, or clonogenic assay, is a well-established in vitro method for evaluating the cytotoxic and cytostatic effects of anti-cancer drugs.[5] This assay assesses the ability of a single cell to undergo unlimited division and form a colony. A reduction in the number and size of colonies following treatment with an agent like this compound provides a quantitative measure of its long-term efficacy on cell survival and proliferation.
Signaling Pathway Affected by this compound
This compound primarily targets the Hedgehog signaling pathway by inhibiting the transcriptional activity of GLI proteins. In the canonical "off" state, the PTCH receptor inhibits SMO. In the "on" state, the binding of a Hedgehog ligand to PTCH relieves this inhibition, allowing SMO to activate a downstream cascade that leads to the activation of GLI transcription factors. This compound intervenes in this pathway, preventing GLI from activating target genes that promote cell growth and survival. Additionally, this compound's ability to depolymerize microtubules adds another layer to its anti-cancer activity, as microtubules are essential for cell division.
Caption: Hedgehog signaling pathway and points of this compound intervention.
Experimental Protocol: Colony Formation Assay
This protocol is optimized for assessing the efficacy of this compound on pancreatic cancer cell lines Panc-1 and BxPC-3.
Materials
-
Panc-1 or BxPC-3 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile water
Experimental Workflow
Caption: Experimental workflow for the colony formation assay.
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing Panc-1 or BxPC-3 cells using trypsin-EDTA and perform a cell count.
-
Seed 500 cells per well into 6-well plates containing complete growth medium.[2][6][7] Ensure even distribution of cells by gently swirling the plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. A suggested concentration range based on the known IC50 is 0 nM (vehicle control, DMSO), 10 nM, 30 nM, 100 nM, and 300 nM.
-
After 24 hours of incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle-only control (DMSO concentration should be consistent across all wells and typically ≤ 0.1%).
-
-
Incubation and Colony Formation:
-
Return the plates to the incubator and culture for 10-14 days.[2]
-
Monitor colony formation every 2-3 days under a microscope. The medium can be changed every 3-4 days if necessary, being careful not to disturb the developing colonies.
-
The experiment should be terminated when the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Gently aspirate the medium from the wells.
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of fixation solution (4% paraformaldehyde or ice-cold methanol) to each well and incubating for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with sterile water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Visually count the number of colonies in each well. A colony is typically defined as a cluster of ≥ 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the control and treated groups.
-
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
| Cell Line | This compound Concentration (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Panc-1 | 0 (Vehicle) | 225 ± 15 | 45.0 | 1.00 |
| 10 | 158 ± 12 | - | 0.70 | |
| 30 | 90 ± 8 | - | 0.40 | |
| 100 | 36 ± 5 | - | 0.16 | |
| 300 | 9 ± 3 | - | 0.04 | |
| BxPC-3 | 0 (Vehicle) | 198 ± 11 | 39.6 | 1.00 |
| 10 | 142 ± 9 | - | 0.72 | |
| 30 | 75 ± 7 | - | 0.38 | |
| 100 | 28 ± 4 | - | 0.14 | |
| 300 | 6 ± 2 | - | 0.03 |
Expected Results and Interpretation
Treatment with this compound is expected to cause a dose-dependent decrease in the number and size of colonies formed by both Panc-1 and BxPC-3 cells. The surviving fraction will decrease as the concentration of this compound increases, demonstrating its inhibitory effect on the long-term proliferative capacity of these cancer cells. The IC50 for colony formation inhibition can be determined by plotting the surviving fraction against the log of the this compound concentration. These results will provide strong evidence for the anti-cancer efficacy of this compound.
Conclusion
The colony formation assay is a valuable tool for evaluating the long-term efficacy of this compound. The detailed protocol provided herein offers a standardized method for researchers to assess the impact of this dual-action inhibitor on cancer cell proliferation and survival. The data generated from this assay will be crucial for the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Colony formation assay [bio-protocol.org]
- 2. Colony formation assay [bio-protocol.org]
- 3. Flowchart Creation [developer.mantidproject.org]
- 4. Colony formation assay [bio-protocol.org]
- 5. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.6. Colony Formation Assay [bio-protocol.org]
- 7. Cell Viability Assay and Colony Formation Assay [bio-protocol.org]
Application Note: Analysis of Gli1 Expression Following JK184 Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The Glioma-associated oncogene (Gli) family of transcription factors are the terminal effectors of the Hh pathway. Gli1 acts as a transcriptional activator of Hh target genes, and its expression level is a reliable indicator of pathway activity. JK184 is a selective inhibitor of Gli-mediated transcription, making it a valuable tool for studying Hh pathway dysregulation in cancer and a potential therapeutic agent.[1][2][3][4] This application note provides a detailed protocol for the analysis of Gli1 protein expression in response to this compound treatment using Western blotting.
Principle
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane, and then probing the membrane with an antibody specific to the protein of interest (in this case, Gli1). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein. By comparing the levels of Gli1 in cells treated with this compound to untreated controls, the inhibitory effect of the compound on the Hedgehog signaling pathway can be determined.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of Gli1 expression following treatment with a Gli inhibitor. While this data was generated using GANT61, a compound with a similar mechanism of action to this compound, it illustrates the expected dose-dependent decrease in Gli1 protein levels. Researchers using this compound can expect to generate a similar dataset to confirm its efficacy.
| Treatment Group | Gli1 Protein Level (Normalized to Loading Control) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | 1.00 | 0 |
| This compound (5 µM) | Data to be generated by the user | Data to be generated by the user |
| This compound (10 µM) | Data to be generated by the user | Data to be generated by the user |
| This compound (20 µM) | Data to be generated by the user | Data to be generated by the user |
| Representative Data (GANT61) | ||
| GANT61 (5 µM) | 0.65 | 35 |
| GANT61 (10 µM) | 0.30 | 70 |
| GANT61 (20 µM) | 0.10 | 90 |
Note: The above data for GANT61 is illustrative. Actual results with this compound may vary depending on the cell line, treatment conditions, and experimental setup.
Mandatory Visualizations
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Gli1.
Caption: Experimental workflow for Western blot analysis of Gli1 expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to have an active Hedgehog signaling pathway (e.g., pancreatic, medulloblastoma, or certain breast cancer cell lines).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1% in all wells, including the vehicle control.
-
Treatment: Once the cells have reached the desired confluency, replace the medium with the prepared this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping and Collection: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to new, pre-chilled microcentrifuge tubes.
Protein Quantification
-
Assay Selection: Use a standard protein quantification assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
Western Blotting
-
Sample Preparation: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Gli1 (e.g., rabbit anti-Gli1) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically but is often in the range of 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Analysis
-
Densitometry: Quantify the band intensities for Gli1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the Gli1 band intensity to the corresponding loading control band intensity for each sample.
-
Comparison: Compare the normalized Gli1 levels in the this compound-treated samples to the vehicle control to determine the percent inhibition.
References
Application Notes and Protocols: Investigating Hedgehog Signaling in Organoids using JK184
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing JK184, a potent inhibitor of the Hedgehog (Hh) signaling pathway, in organoid model systems. These guidelines are intended for researchers in developmental biology, cancer biology, and drug discovery to facilitate the study of Hh signaling in a physiologically relevant three-dimensional context.
Introduction
The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration.[1][2][3] Aberrant Hh signaling is implicated in various developmental disorders and cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, breast, and pancreas.[2][4][5] Organoids, self-organizing 3D structures derived from stem cells, recapitulate the architecture and function of native organs, offering a superior model for studying cellular signaling and drug response compared to traditional 2D cell cultures.[6]
This compound is a small molecule inhibitor that antagonizes the Hh pathway by inhibiting Gli-dependent transcriptional activity.[7][8] It has been shown to have a dual mechanism of action, also involving the depolymerization of microtubules.[9] This document outlines the use of this compound to modulate and study Hedgehog signaling in organoid cultures.
Key Concepts
Hedgehog Signaling Pathway: In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[10][11] This leads to the proteolytic cleavage of Gli transcription factors into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.[1] Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved.[10][11] Activated SMO then prevents the cleavage of Gli proteins, allowing their full-length activator forms (GliA) to enter the nucleus and induce the expression of target genes such as GLI1 and PTCH1.[1]
This compound Mechanism of Action: this compound acts downstream in the Hedgehog pathway, inhibiting the transcriptional activity of Gli proteins.[7][12][13] This makes it a valuable tool for studying the consequences of Hh pathway inhibition, even in cases where upstream mutations might render SMO inhibitors ineffective.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound.
| Cell Type/Model | Assay | IC50 | Reference |
| Mammalian Cells | Gli-dependent transcriptional activity | 30 nM | [7][8] |
| Panc-1 (Pancreatic Cancer Cells) | MTT Assay | 23.7 ng/mL | [8] |
| BxPC-3 (Pancreatic Cancer Cells) | MTT Assay | 34.3 ng/mL | [8] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 6.3 µg/mL | [8] |
Diagrams
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Gli activators.
Caption: Workflow for treating organoids with this compound and subsequent analysis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO. This compound has a molecular weight of 350.4 g/mol .
-
In a sterile environment, dissolve the this compound powder in DMSO to create the stock solution. For example, to make a 10 mM stock, dissolve 3.504 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8]
Treatment of Organoids with this compound
Materials:
-
Established organoid cultures in extracellular matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound stock solution
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 24- or 96-well)
Protocol:
-
Culture organoids to the desired size and density according to your established protocol.[14][15][16]
-
Prepare fresh treatment media for each experimental condition. Dilute the this compound stock solution to the final desired concentrations (e.g., 10 nM, 30 nM, 100 nM) in pre-warmed organoid culture medium.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the existing medium from the organoid-containing wells.
-
Gently add the appropriate treatment or control medium to each well.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours). Media should be changed every 2-3 days for longer-term experiments.[14]
-
Proceed to downstream analysis.
Analysis of Hedgehog Pathway Activity
A. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Protocol:
-
Harvest organoids from the extracellular matrix using a cell recovery solution.
-
Wash the organoids with cold PBS.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for Hedgehog target genes (e.g., human GLI1, PTCH1) and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method. A decrease in GLI1 and PTCH1 expression in this compound-treated organoids compared to the vehicle control indicates inhibition of the Hedgehog pathway.
B. Western Blot for Protein Expression
Protocol:
-
Harvest and wash organoids as described above.
-
Lyse the organoids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Gli1, Ptch1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. Immunofluorescence Imaging
Protocol:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with primary antibodies against proteins of interest (e.g., Gli1, markers of differentiation).
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Mount the organoids and image using a confocal microscope.
Conclusion
The use of this compound in organoid models provides a powerful system for dissecting the role of Hedgehog signaling in development and disease. The protocols outlined in this document offer a framework for researchers to design and execute experiments to investigate the effects of Hedgehog pathway inhibition in a physiologically relevant 3D context. Careful optimization of inhibitor concentrations and treatment times for specific organoid types is recommended to achieve robust and reproducible results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Hedgehog Signaling in Intestinal Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. [PDF] Clinical implications of hedgehog signaling pathway inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dkfz.de [dkfz.de]
- 15. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
Troubleshooting & Optimization
JK184 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the JK184 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets and inhibits Gli-dependent transcriptional activity, which is a crucial downstream step in the Hh pathway. In mammalian cells, this compound has been shown to inhibit Gli with an IC50 of 30 nM.[1]
Q2: I'm observing unexpected cellular effects that don't seem to be related to Hedgehog signaling. What could be the cause?
A known off-target effect of this compound is the induction of cytoprotective autophagy. This occurs through the inhibition of the Akt/mTOR signaling pathway.[2][3] Therefore, if you observe markers of autophagy or changes in pathways regulated by Akt/mTOR, it is likely an off-target effect of this compound.
Q3: How can I distinguish between on-target Hedgehog pathway inhibition and off-target effects?
To differentiate between on-target and off-target effects, it is crucial to perform experiments that specifically measure readouts from both the Hedgehog and Akt/mTOR pathways. For example, you can perform a western blot to analyze the protein levels of key components of both pathways. A decrease in Gli1 and Ptch1 expression would indicate on-target activity, while a decrease in the phosphorylation of Akt, mTOR, p70S6K, and 4EBP1 would point towards off-target effects.[2]
Q4: My cell viability results are not consistent with the reported anti-tumor effects of this compound. What could be the reason?
This compound can induce cytoprotective autophagy, which can promote cell survival and potentially counteract the apoptotic effects of Hedgehog pathway inhibition.[2][3] If you are observing less cell death than expected, it is possible that this protective autophagy is playing a role. Consider co-treatment with an autophagy inhibitor to see if this enhances the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology and vesicle formation.
-
Symptom: You observe an increase in vacuole-like structures in the cytoplasm of cells treated with this compound.
-
Possible Cause: This is a classic morphological feature of autophagy. This compound is known to induce autophagy as an off-target effect.
-
Troubleshooting Steps:
-
Confirm Autophagy: Perform an autophagy assay. The most common method is to monitor the conversion of LC3-I to LC3-II by western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.
-
Inhibit Autophagy: Treat cells with this compound in the presence and absence of a known autophagy inhibitor (e.g., 3-methyladenine or chloroquine). If the observed phenotype is rescued by the autophagy inhibitor, it confirms that the effect is due to off-target autophagy induction.
-
Problem 2: Discrepancy between Gli1 target gene expression and overall cellular phenotype.
-
Symptom: You observe a significant decrease in the mRNA levels of Hedgehog target genes like GLI1 and PTCH1, but the overall cellular response (e.g., apoptosis, proliferation) is not as pronounced as expected.
-
Possible Cause: The off-target induction of cytoprotective autophagy via Akt/mTOR inhibition may be masking the on-target effects.
-
Troubleshooting Steps:
-
Analyze the Akt/mTOR Pathway: Perform a western blot to assess the phosphorylation status of key proteins in the Akt/mTOR pathway, such as Akt (at Ser473), mTOR (at Ser2448), p70S6K, and 4EBP1. A decrease in phosphorylation of these proteins upon this compound treatment indicates off-target activity.
-
Combined Treatment: As mentioned previously, combining this compound with an autophagy inhibitor can help to unmask the on-target effects by blocking the pro-survival off-target response.
-
Data Presentation
Table 1: this compound IC50 Values for On-Target Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) |
| Mammalian Cells (general) | - | 30 |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL |
Note: ng/mL to nM conversion depends on the molecular weight of this compound (350.44 g/mol ).
Table 2: Expected Qualitative Western Blot Results for On-Target vs. Off-Target Effects
| Pathway | Protein | Expected Change with this compound | Effect Type |
| Hedgehog | Gli1 | Decrease | On-Target |
| Hedgehog | Ptch1 | Decrease | On-Target |
| Akt/mTOR | p-Akt (Ser473) | Decrease | Off-Target |
| Akt/mTOR | p-mTOR (Ser2448) | Decrease | Off-Target |
| Akt/mTOR | p-p70S6K | Decrease | Off-Target |
| Akt/mTOR | p-4EBP1 | Decrease | Off-Target |
| Autophagy | LC3-II/LC3-I Ratio | Increase | Off-Target |
Experimental Protocols
Western Blot for Hedgehog and Akt/mTOR Pathway Analysis
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., Gli1, Ptch1, p-Akt, Akt, p-mTOR, mTOR, LC3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
LC3 Turnover Assay (Autophagy Flux)
-
Cell Treatment:
-
Plate cells and treat with this compound in the presence or absence of an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the desired time. These inhibitors block the degradation of autophagosomes, allowing for the measurement of autophagic flux.
-
-
Western Blot Analysis:
-
Perform western blotting for LC3 as described in the protocol above.
-
-
Interpretation:
-
A greater accumulation of LC3-II in the presence of both this compound and the autophagy inhibitor compared to this compound alone indicates an increase in autophagic flux.
-
Visualizations
Caption: On-target effect of this compound on the Hedgehog signaling pathway.
Caption: Off-target effect of this compound on the Akt/mTOR pathway, leading to autophagy.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of JK184 in Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of JK184, a potent Hedgehog signaling pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which shows significant promise in cancer therapeutics by specifically inhibiting Gli-dependent transcriptional activity.[1][2] However, this compound is characterized by a poor pharmacokinetic profile and low bioavailability in vivo, which can limit its therapeutic efficacy.[3][4] This poor bioavailability is largely attributed to its hydrophobic nature and poor water solubility.
Q2: What is the primary strategy to improve the in vivo bioavailability of this compound?
The most documented and effective strategy to enhance the bioavailability of this compound is its encapsulation into biodegradable polymeric micelles. Specifically, methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) micelles have been successfully used to create an aqueous formulation of this compound.[5] This formulation improves the drug's solubility, prolongs its circulation time in the blood, and enhances its anti-tumor activity in preclinical models.[5]
Q3: How do MPEG-PCL micelles improve this compound's performance?
MPEG-PCL micelles are amphiphilic copolymers that self-assemble in aqueous solutions to form a core-shell structure. The hydrophobic PCL core encapsulates the water-insoluble this compound, while the hydrophilic PEG shell forms an outer layer that interfaces with the aqueous environment. This structure leads to:
-
Increased Aqueous Solubility: Enables the administration of this compound in a stable aqueous formulation.
-
Prolonged Circulation: The PEG shell helps the micelles evade clearance by the reticuloendothelial system, leading to a longer circulation half-life.[5]
-
Enhanced Cellular Uptake: The micellar formulation has been shown to increase the cytotoxicity and cellular uptake of this compound compared to the free drug.[5]
-
Sustained Release: The polymeric matrix allows for a sustained release of this compound over time.[5]
Q4: Are there other potential strategies to enhance the bioavailability of hydrophobic drugs like this compound?
Yes, several other drug delivery technologies can be explored to improve the bioavailability of hydrophobic compounds, although specific data for this compound in these systems is limited. These include:
-
Lipid-Based Formulations: Such as liposomes and solid lipid nanoparticles (SLNs), which can encapsulate hydrophobic drugs and improve their absorption.
-
Nanoparticle Formulations: Various types of nanoparticles can be engineered to enhance drug solubility, stability, and targeting.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy of this compound despite in vitro potency. | Poor bioavailability of free this compound due to low aqueous solubility. Rapid clearance of the drug from circulation. | Encapsulate this compound into MPEG-PCL micelles to improve its pharmacokinetic profile. Refer to the detailed protocol for micelle preparation. |
| Precipitation of this compound during in vivo formulation preparation. | This compound is highly hydrophobic and insoluble in aqueous buffers. | Use a formulation strategy such as polymeric micelles (MPEG-PCL) to create a stable aqueous dispersion. Avoid direct dissolution in aqueous solutions. |
| Inconsistent anti-tumor effects in animal models. | Variability in the bioavailability of the administered this compound formulation. Inconsistent preparation of the drug formulation. | Ensure a consistent and reproducible method for preparing the this compound formulation (e.g., MPEG-PCL micelles). Characterize each batch of the formulation for particle size, drug loading, and encapsulation efficiency. |
| Difficulty achieving therapeutic concentrations of this compound at the tumor site. | Inefficient delivery of the free drug to the tumor tissue due to its poor pharmacokinetic properties. | The use of this compound-loaded MPEG-PCL micelles has been shown to enhance tumor accumulation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Free this compound vs. This compound-Loaded MPEG-PCL Micelles in Mice
| Formulation | Cmax (µg/mL) | t1/2 (hours) | AUC (µg·h/mL) |
| Free this compound | Data not available in cited literature | Data not available in cited literature | Data not available in cited literature |
| This compound-loaded MPEG-PCL Micelles | Data not available in cited literature (qualitatively described as increased) | Data not available in cited literature (qualitatively described as prolonged) | Data not available in cited literature (qualitatively described as increased) |
Note: While the literature consistently reports an improved pharmacokinetic profile for the micellar formulation, specific quantitative values for Cmax, t1/2, and AUC for this compound were not available in the reviewed sources. The data indicates a prolonged circulation time and increased drug exposure with the micellar formulation compared to the free drug.
Table 2: In Vitro Cytotoxicity of this compound Formulations
| Cell Line | Formulation | IC50 |
| Panc-1 | Free this compound | 23.7 ng/mL[4] |
| BxPC-3 | Free this compound | 34.3 ng/mL[4] |
| HUVECs | Free this compound | 6.3 µg/mL[4] |
| Mammalian Cells (general) | Free this compound | 30 nM[3][4] |
Note: The IC50 values for the this compound-loaded MPEG-PCL micelles are reported to be lower (indicating increased cytotoxicity) compared to the free drug, but specific values were not provided in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded MPEG-PCL Micelles by Solid Dispersion Method
This protocol is adapted from the methodology described by Zhang et al. (2015).[5]
Materials:
-
This compound
-
Methoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL)
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh this compound and MPEG-PCL (e.g., a 1:10 drug-to-polymer ratio).
-
Dissolve both the this compound and MPEG-PCL in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin, solid film on the wall of the flask.
-
Hydrate the film by adding a specific volume of pre-warmed (e.g., 60°C) deionized water to the flask.
-
Agitate the mixture in a water bath sonicator until the film is completely dispersed, forming a clear or slightly opalescent micellar solution.
-
Filter the resulting this compound-loaded micelle solution through a 0.22 µm syringe filter to remove any non-incorporated drug or aggregates.
-
Characterize the micelles for particle size, polydispersity index (PDI), drug loading, and encapsulation efficiency.
Protocol 2: In Vivo Antitumor Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol is a general guideline based on common practices for in vivo xenograft studies.
Materials and Animals:
-
4-6 week old female athymic nude mice
-
Panc-1 or BxPC-3 human pancreatic cancer cells
-
Matrigel (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Free this compound formulation (e.g., dissolved in a vehicle like DMSO/Cremophor/Saline)
-
This compound-loaded MPEG-PCL micelles
-
Blank MPEG-PCL micelles (as a control)
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest Panc-1 or BxPC-3 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=5-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or the vehicle used for free this compound)
-
Group 2: Blank MPEG-PCL micelles
-
Group 3: Free this compound (e.g., 5 mg/kg)
-
Group 4: this compound-loaded MPEG-PCL micelles (e.g., 5 mg/kg this compound equivalent)
-
-
-
Treatment Administration:
-
Administer the respective treatments via intravenous (tail vein) or intraperitoneal injection according to the planned dosing schedule (e.g., every other day for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Perform histological and immunohistochemical analysis on the tumor tissues to assess apoptosis, proliferation (e.g., Ki-67 staining), and angiogenesis.
-
Visualizations
Caption: Hedgehog signaling pathway and the mechanism of action of this compound.
Caption: Workflow for this compound micelle formulation and in vivo testing.
Caption: Logical relationship for overcoming this compound's poor bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JK184 Concentration for Cancer Cell Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JK184 in cancer cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] It functions by antagonizing the Gli-dependent transcriptional activity, a crucial downstream step in the Hedgehog pathway.[1] Additionally, in breast cancer cells, this compound has been shown to induce cytoprotective autophagy by inhibiting the Akt/mTOR pathway.[2] Some studies also suggest that this compound can modulate Hedgehog target gene expression by depolymerizing microtubules.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for initial screening experiments. The half-maximal inhibitory concentration (IC50) of this compound varies significantly depending on the cancer cell line. For instance, the IC50 for Hedgehog inhibition in Shh Light II cells is 30 nM.[1] In pancreatic cancer cell lines Panc-1 and BxPC-3, the IC50 values are 23.7 ng/mL and 34.3 ng/mL, respectively.[1] For human umbilical vein endothelial cells (HUVECs), the IC50 is 6.3 µg/mL after a three-day incubation.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint and the cell line's doubling time. For cell proliferation assays, a 24 to 72-hour treatment period is common. For mechanistic studies, such as analyzing changes in protein expression or signaling pathways, shorter time points (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the ideal treatment duration for your specific research question.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No significant inhibition of cell proliferation observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line. |
| Short Treatment Duration: The incubation time may not be sufficient for this compound to exert its anti-proliferative effects. | Increase the treatment duration (e.g., 48, 72, or 96 hours) and perform a time-course experiment. | |
| Cell Line Insensitivity: The cancer cell line may not be dependent on the Hedgehog signaling pathway for its proliferation. | Research the genetic background of your cell line to determine if the Hedgehog pathway is typically active. Consider using a positive control cell line known to be sensitive to Hedgehog inhibitors. | |
| This compound Degradation: The compound may have degraded due to improper storage or handling. | Ensure this compound stock solutions are stored properly at -20°C or -80°C and protected from light. Use freshly prepared working solutions for each experiment. | |
| High variability between experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects: Cells in the outer wells of a multi-well plate may behave differently due to variations in temperature and humidity. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or PBS to maintain a humidified environment. | |
| Inaccurate Pipetting: Errors in pipetting this compound dilutions can lead to inconsistent final concentrations. | Calibrate your pipettes regularly. Use filtered pipette tips and ensure proper pipetting technique. | |
| Unexpected cell morphology or cytotoxicity at low concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%, but ideally ≤0.1%). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Contamination: Bacterial or fungal contamination can affect cell health and experimental outcomes. | Regularly check cell cultures for signs of contamination under a microscope. Practice sterile cell culture techniques. | |
| Difficulty in interpreting signaling pathway results (e.g., Western blot). | Inappropriate Time Points: The selected time points for analysis may not capture the dynamic changes in the signaling pathway. | Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to identify the optimal time to observe changes in protein expression or phosphorylation status. |
| Low Protein Expression: The target proteins in the Hedgehog or Akt/mTOR pathways may be expressed at low levels in your cell line. | Optimize your Western blot protocol, including using a higher concentration of primary antibody, a more sensitive detection reagent, or loading more protein per lane. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Shh Light II | - | 30 nM | [1] |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [1] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [1] |
| HUVEC | - | 6.3 µg/mL | [1] |
Note: IC50 values can vary between different studies and experimental conditions. It is essential to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Hedgehog and Akt/mTOR Signaling Pathways
This protocol allows for the detection of changes in protein expression and phosphorylation in response to this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Gli1, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein levels, normalizing to a loading control like β-actin.
-
Mandatory Visualizations
Caption: this compound inhibits the Hedgehog pathway by targeting Gli and the Akt/mTOR pathway.
Caption: Workflow for optimizing this compound concentration and evaluating its mechanism.
References
Technical Support Center: Managing JK184-Induced Autophagy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JK184-induced autophagy in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting the Glioma-associated oncogene homolog (Gli)-dependent transcriptional activity.[1][2] It has an IC50 of approximately 30 nM in mammalian cells for Hedgehog pathway inhibition.[1][2]
Q2: How does this compound induce autophagy?
A2: this compound has been shown to induce autophagy in certain cancer cells, such as breast cancer cells, by inhibiting the Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth and proliferation, and its inhibition can trigger the autophagic process.
Q3: Is the autophagy induced by this compound cytoprotective or cytotoxic?
A3: Current research suggests that this compound-induced autophagy is primarily a cytoprotective mechanism. This means that the autophagic response helps cancer cells to survive the stress induced by this compound treatment. Consequently, inhibiting this autophagic response can enhance the anti-tumor effects of this compound.
Q4: What is "autophagic flux" and why is it important to measure it when studying this compound's effects?
A4: Autophagic flux refers to the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[3][4][5] It is crucial to measure flux rather than just the number of autophagosomes. An accumulation of autophagosomes could indicate either an induction of autophagy or a blockage in the later stages of the pathway (i.e., impaired degradation).[3][4][5] To accurately assess the impact of this compound on autophagy, it is essential to determine if the entire process is activated.
Q5: What are some potential off-target effects of this compound?
A5: While this compound is a known Hedgehog pathway inhibitor, like many small molecules, it may have off-target effects. It is important to consider that observed phenotypes may not be solely due to Hedgehog pathway inhibition. Researchers should include appropriate controls to validate that the observed autophagic response is a direct result of the intended mechanism or to identify potential off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of autophagy with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Improper this compound Handling and Storage | - Prepare fresh stock solutions of this compound in anhydrous DMSO.[1][2][6] - Aliquot and store stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] - When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for inducing autophagy in your specific cell line. Concentrations can vary significantly between cell types. |
| Incorrect Treatment Duration | - Conduct a time-course experiment to identify the peak of the autophagic response. Autophagy is a dynamic process, and the optimal time point for analysis can vary. |
| Cell Line-Specific Differences | - The induction of autophagy by this compound may be cell-type dependent. Confirm that your cell line is responsive to this compound for autophagy induction by referencing literature or performing preliminary experiments. |
| Issues with Autophagy Detection Method | - Ensure that the antibodies used for Western blotting are validated for detecting the specific autophagy markers (e.g., LC3-I to LC3-II conversion, p62/SQSTM1 degradation). - For fluorescence microscopy, confirm that the GFP-LC3 reporter is properly expressed and that imaging settings are optimized to detect puncta. |
Problem 2: Difficulty in interpreting autophagy data (e.g., increased autophagosomes).
| Possible Cause | Troubleshooting Steps |
| Blockage of Autophagic Flux vs. Induction | - To differentiate between autophagy induction and blockage, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). - A greater accumulation of LC3-II in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.[3][4][5] |
| Misinterpretation of p62/SQSTM1 Levels | - p62/SQSTM1 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels generally indicates functional autophagy. However, be aware that p62 expression can also be regulated at the transcriptional level. Consider measuring p62 mRNA levels to rule out transcriptional effects. |
| Artifacts in Fluorescence Microscopy | - Overexpression of GFP-LC3 can lead to the formation of aggregates that may be mistaken for autophagosomes. Use stable cell lines with low expression levels or transiently transfect with caution. - Quantify the number and intensity of puncta per cell from a sufficient number of cells for statistical significance. |
Experimental Protocols
This compound Stock Solution Preparation
-
Material: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to collect all the material at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.5044 mg of this compound (MW: 350.44 g/mol ) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for the determined time. Include a vehicle control (DMSO) and a positive control for autophagy (e.g., starvation or rapamycin).
-
For autophagic flux analysis, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[7]
-
Fluorescence Microscopy for GFP-LC3 Puncta Formation
-
Cell Transfection and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 expression vector using a suitable transfection reagent. Alternatively, use a stable cell line expressing GFP-LC3.
-
Allow cells to recover and express the protein for 24-48 hours.
-
Treat the cells with this compound as described for the Western blot protocol.
-
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Acquire images from multiple random fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell. Automated image analysis software (e.g., ImageJ) can be used for unbiased quantification.
-
Visualizations
Caption: this compound-induced autophagy signaling pathway.
Caption: Experimental workflow for assessing autophagic flux.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 4. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
Strategies to improve JK184 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using JK184, a potent Hedgehog (Hh) signaling inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor of the Hedgehog signaling pathway, specifically targeting downstream components to prevent Gli-dependent transcriptional activity.[1][2][3] It is a hydrophobic molecule, which results in poor solubility in aqueous solutions. This can lead to challenges in preparing consistent and effective drug concentrations for both in vitro and in vivo experiments, potentially causing issues like precipitation, aggregation, and variable results.
2. What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound.[1][2][4] It is soluble in DMSO up to 100 mM.[1][2] For optimal results, use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.
3. I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer for my cell culture experiment. What should I do?
This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly after each dilution step.
-
Pre-warming the Buffer: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final diluted solution can help to redissolve the compound. However, be cautious with this method as it can generate heat.
4. How can I improve the aqueous solubility of this compound for in vivo animal studies?
For in vivo applications, where direct injection of a DMSO solution is often not feasible, several formulation strategies can be employed to improve the aqueous solubility of this compound. These typically involve the use of co-solvents and other excipients.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Source |
| DMSO | 100 mM | [1][2] |
| DMSO | ≥ 50 mg/mL (142.68 mM) | [4] |
| DMSO | 70 mg/mL (199.74 mM) | |
| Ethanol | 25 mM | [1][2] |
| Ethanol | 14 mg/mL | |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.13 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.13 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.13 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent Method)
This protocol is based on a formulation known to improve the solubility of hydrophobic compounds for in vivo use.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Co-solvent Addition: In a separate tube, mix the other components of the vehicle (e.g., PEG300, Tween-80, and saline).
-
Mixing: Slowly add the this compound/DMSO solution to the co-solvent vehicle while vortexing continuously to ensure proper mixing and prevent precipitation.
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.
Visualizations
Caption: Experimental workflow for enhancing and assessing this compound solubility.
Caption: Simplified Hedgehog signaling pathway indicating the inhibitory action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Identifying and mitigating JK184 resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating resistance to JK184, a potent Hedgehog (Hh) pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway. It specifically antagonizes Hh signaling by inhibiting the transcriptional activity of glioma-associated oncogene (Gli) transcription factors in a dose-dependent manner.[1][2] By blocking Gli activity, this compound can suppress tumor growth in cancers where the Hh pathway is aberrantly activated.[3][4]
Q2: In which cancer types has this compound shown anti-tumor activity?
This compound has demonstrated anti-tumor effects in various cancer models, including pancreatic cancer (Panc-1 and BxPC-3 cell lines) and breast cancer.[1][3][4] Claudin-low breast cancer cell lines have shown particular sensitivity to this compound treatment.[1]
Q3: What is the most well-characterized mechanism of resistance to this compound?
A key mechanism of resistance to this compound is the induction of cytoprotective autophagy.[5][6] In breast cancer cells, this compound treatment can trigger an autophagic response that helps tumor cells survive the drug's cytotoxic effects. This protective autophagy is mediated through the inhibition of the Akt/mTOR signaling pathway.[5][6]
Q4: How can autophagy-mediated resistance to this compound be overcome?
Inhibition of autophagy can potentiate the anti-tumor effects of this compound.[5][6] Co-treatment with an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA), can enhance the cytotoxic effects of this compound in cancer cells. This combination therapy represents a promising strategy to overcome resistance.
Q5: Are there other potential mechanisms of resistance to Hedgehog pathway inhibitors like this compound?
Yes, other mechanisms of resistance to Hh pathway inhibitors have been reported and may be relevant for this compound. These include:
-
Mutations in Smoothened (Smo): While this compound acts downstream of Smo, mutations in Smo that lead to constitutive activation of the Hh pathway can confer resistance to Smo antagonists.
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Amplification of Gli2: Increased copy number of the GLI2 gene can lead to higher levels of the Gli2 transcription factor, potentially overwhelming the inhibitory effect of this compound.
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Activation of parallel signaling pathways: Upregulation of other survival pathways can compensate for the inhibition of the Hh pathway, leading to drug resistance.
Troubleshooting Guides
Problem 1: Reduced this compound efficacy or suspected resistance in cell culture experiments.
Possible Cause 1: Induction of Protective Autophagy
-
How to Investigate:
-
Western Blot for Autophagy Markers: Assess the protein levels of LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Immunofluorescence for LC3 Puncta: Visualize and quantify the formation of LC3 puncta (autophagosomes) in cells treated with this compound. An increase in the number of puncta per cell suggests autophagy activation.
-
Acridine Orange Staining: Use this fluorescent dye to detect acidic vesicular organelles (AVOs), such as autolysosomes, which increase during autophagy.[7]
-
-
Mitigation Strategy:
Possible Cause 2: Alterations in the Hedgehog Signaling Pathway
-
How to Investigate:
-
Gene Sequencing: Sequence the SMO and GLI genes to identify potential mutations that could lead to pathway reactivation.
-
Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of GLI2.
-
Western Blot for Hh Pathway Components: Analyze the protein expression levels of key pathway components like Shh, Patched, Smo, and Gli1/2/3.
-
-
Mitigation Strategy:
-
If downstream pathway alterations are identified, consider combination therapies with inhibitors of other relevant signaling pathways that may be activated in a compensatory manner.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| Shh-LIGHT2 | Mouse Fibroblasts | 30 nM | [1][2] |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [1] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [1] |
| HUVECs | Endothelial Cells | 6.3 µg/mL | [1] |
Table 2: Example of Synergistic Effect of Chloroquine with an Anticancer Agent
| Cell Line | Drug | IC50 (Drug Alone) | IC50 (Drug + 10 µM Chloroquine) | Fold-change in IC50 | Reference |
| H1299 | C2-Ceramide | ~31 µM | ~13 µM | ~2.4 | [8] |
| H460 | C2-Ceramide | ~42 µM | ~15 µM | ~2.8 | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound and to determine the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[10]
-
Treatment: Add serial dilutions of this compound (with or without an autophagy inhibitor) to the wells. Include untreated and vehicle-only controls.[10] Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]
Western Blot for Autophagy Markers (LC3 and p62)
This protocol is used to detect changes in the levels of key autophagy-related proteins.
-
Protein Extraction: Lyse treated and control cells with RIPA buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12.5% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[12]
Immunofluorescence for LC3 Puncta
This protocol is used to visualize the formation of autophagosomes.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.[13]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).[13]
-
Primary Antibody Incubation: Incubate the cells with an anti-LC3 antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[13]
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[13]
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on GLI.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: this compound-induced cytoprotective autophagy and its inhibition by chloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. IF Troubleshooting | Proteintech Group [ptglab.co.jp]
- 7. youtube.com [youtube.com]
- 8. Combination Therapy of Chloroquine and C2-Ceramide Enhances Cytotoxicity in Lung Cancer H460 and H1299 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Western Blot Assay [bio-protocol.org]
- 13. 2.6. Evaluation of LC3 Fluorescent Puncta [bio-protocol.org]
Technical Support Center: JK184 Encapsulation in Micelles for Improved Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the encapsulation of JK184 in micelles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its encapsulation in micelles beneficial?
A1: this compound is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[1][2] Specifically, this compound targets the Gli transcription factors, key mediators of the Hh pathway.[1][2] However, this compound has poor water solubility, which can limit its bioavailability and therapeutic efficacy. Encapsulating this compound into polymeric micelles, such as those made from methoxy poly(ethylene glycol)-block-poly(ε-caprolactone) (MPEG-PCL), can significantly improve its aqueous solubility, prolong its circulation time, and enhance its anti-tumor activity.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (SMO). When the Hedgehog ligand binds to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound specifically inhibits the transcriptional activity of Gli, thereby blocking the downstream effects of the Hedgehog pathway.[1][2]
Q3: What are the critical quality attributes of this compound-loaded micelles?
A3: The critical quality attributes (CQAs) for this compound-loaded micelles that can influence their in vitro and in vivo performance include:
-
Particle Size and Polydispersity Index (PDI): The size of the micelles affects their biodistribution and ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. A narrow size distribution (low PDI) is desirable for uniformity.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): DLC refers to the weight percentage of the drug in the micelles, while EE is the percentage of the initial drug that is successfully encapsulated. High DLC and EE are important for delivering a therapeutically relevant dose.
-
Zeta Potential: This measurement indicates the surface charge of the micelles and can influence their stability in suspension and interactions with biological components.
-
In Vitro Drug Release Profile: The rate and extent of this compound release from the micelles under physiological conditions are crucial for maintaining a therapeutic concentration at the target site.
Q4: Which polymer is suitable for encapsulating this compound?
A4: The biodegradable and biocompatible amphiphilic block copolymer MPEG-PCL has been successfully used to encapsulate this compound.[1][2] The hydrophobic PCL core can effectively entrap the hydrophobic this compound, while the hydrophilic PEG shell provides a stealth layer that can reduce opsonization and prolong circulation time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading Content (DLC) or Encapsulation Efficiency (EE) | 1. Poor affinity between this compound and the micelle core. 2. Premature precipitation of this compound during micelle formation. 3. Suboptimal drug-to-polymer ratio. 4. Inefficient removal of unencapsulated drug. | 1. Ensure the hydrophobicity of the polymer core is compatible with this compound. 2. Optimize the solvent evaporation rate during the solid dispersion method to allow for efficient encapsulation. 3. Experiment with different initial this compound-to-polymer weight ratios to find the optimal loading. 4. Use a suitable method like dialysis or ultrafiltration to effectively remove free this compound. |
| Large Particle Size or High Polydispersity Index (PDI) | 1. Aggregation of micelles due to instability. 2. Improper solvent mixing or evaporation rate during preparation. 3. High concentration of the polymer solution. 4. Presence of impurities or undissolved material. | 1. Check the zeta potential; a value further from zero (e.g., > ±15 mV) may indicate better colloidal stability. 2. Ensure rapid and uniform mixing of the organic and aqueous phases. Control the evaporation rate to be slow and consistent. 3. Prepare micelles at a lower polymer concentration. 4. Filter the polymer and drug solutions before use to remove any particulate matter. |
| Micelle Instability (e.g., precipitation over time) | 1. Polymer concentration below the Critical Micelle Concentration (CMC). 2. Degradation of the polymer. 3. Interaction with components of the storage medium. | 1. Ensure the final polymer concentration is well above the CMC of the MPEG-PCL used. 2. Store the micelle solution at a recommended temperature (e.g., 4°C) and protect it from light. 3. Use a buffered solution for storage and avoid extreme pH values. |
| Inconsistent In Vitro Drug Release | 1. Incomplete removal of unencapsulated this compound, leading to a high initial burst release. 2. Inaccurate quantification of this compound. 3. Instability of the micelles in the release medium. | 1. Ensure thorough purification of the this compound-loaded micelles. 2. Validate the analytical method (e.g., HPLC) for this compound quantification. 3. Assess the stability of the micelles in the release buffer at 37°C. |
| Unexpected In Vitro Cytotoxicity Results | 1. Toxicity of the blank micelles (polymer itself). 2. Residual organic solvent from the preparation process. 3. Inaccurate determination of this compound concentration in the micelles. | 1. Always include a blank micelle control group in your cytotoxicity assays to assess the polymer's intrinsic toxicity. 2. Ensure complete removal of the organic solvent used during preparation. 3. Accurately measure the drug loading to ensure the correct concentration of this compound is used in the assay. |
Quantitative Data Summary
The following table summarizes the physicochemical characteristics of this compound-loaded MPEG-PCL micelles from a key study.[1][2]
| Parameter | Value |
| Polymer | MPEG-PCL |
| Preparation Method | Solid Dispersion |
| Average Particle Size (DLS) | ~25 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Drug Loading Content (DLC) | ~10% (w/w) |
| Encapsulation Efficiency (EE) | > 95% |
| In Vitro Release (pH 7.4, 48h) | ~40% cumulative release |
Experimental Protocols
Preparation of this compound-Loaded MPEG-PCL Micelles by Solid Dispersion Method
This protocol is adapted from the method described by Zhang et al. (2015).[1][2]
Materials:
-
This compound
-
MPEG-PCL copolymer
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Weigh 10 mg of this compound and 90 mg of MPEG-PCL copolymer.
-
Dissolve both this compound and MPEG-PCL in 1 mL of acetone in a glass vial.
-
Vortex the solution until a clear, homogeneous solution is obtained.
-
Slowly add 10 mL of deionized water to the acetone solution while stirring gently.
-
Continue stirring at room temperature for 2-3 hours to allow for the complete evaporation of acetone and the self-assembly of micelles.
-
Transfer the resulting micellar solution into a dialysis bag (MWCO 3500 Da).
-
Dialyze the solution against 2 L of deionized water for 24 hours, with water changes every 4-6 hours, to remove any remaining organic solvent and unencapsulated this compound.
-
Collect the purified this compound-loaded micelle solution and store it at 4°C.
Characterization of this compound-Loaded Micelles
a) Particle Size and Zeta Potential:
-
Dilute an aliquot of the micelle solution with deionized water.
-
Measure the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument.
b) Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known volume of the purified micelle solution to obtain the total weight of the micelles (polymer + this compound).
-
Dissolve a known weight of the lyophilized micelles in a suitable organic solvent (e.g., acetonitrile) to disrupt the micelles and release the encapsulated this compound.
-
Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded this compound / Total weight of micelles) x 100
-
EE (%) = (Weight of loaded this compound / Initial weight of this compound) x 100
-
In Vitro Drug Release Study
-
Place 1 mL of the this compound-loaded micelle solution into a dialysis bag (MWCO 3500 Da).
-
Immerse the dialysis bag in 50 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Calculate the cumulative percentage of this compound released over time.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Gli.
Experimental Workflow for this compound Micelle Preparation and Characterization
References
JK184 Technical Support Center: Minimizing In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with JK184 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary mechanism of action is the inhibition of Gli-dependent transcriptional activity, a key downstream step in the Hh pathway.[3][4][5] Aberrant activation of the Hedgehog pathway is implicated in the development of various cancers.[4]
Q2: What are the main challenges associated with the in vivo use of this compound?
A2: The primary challenges with "free" or unformulated this compound are its poor pharmacokinetic profile and low bioavailability.[1][6] This can necessitate higher doses to achieve therapeutic efficacy, potentially leading to increased toxicity.
Q3: How can the delivery and safety profile of this compound be improved for animal studies?
A3: Encapsulating this compound in biodegradable polymeric micelles, such as methoxy poly(ethylene glycol)-poly(caprolactone) (MPEG-PCL), has been shown to be an effective strategy.[3] This formulation improves the aqueous solubility of this compound, prolongs its circulation time in the blood, and enhances its anti-tumor activity, thereby allowing for potentially lower and less frequent dosing.[3] The micellar formulation can be prepared using a solid dispersion method that avoids the use of toxic organic solvents.[3][7]
Q4: What are the known on-target toxicities associated with Hedgehog pathway inhibitors (HPIs) like this compound?
A4: Toxicities associated with HPIs are often considered "on-target" effects due to the role of the Hedgehog pathway in normal adult tissue homeostasis. Common class-wide adverse events observed in clinical and preclinical studies include muscle spasms, alopecia (hair loss), dysgeusia (taste disturbance), weight loss, and fatigue. It is crucial to monitor animals for these signs during a study.
Q5: Beyond the Hedgehog pathway, does this compound have other mechanisms of action?
A5: Yes, this compound has been shown to induce microtubule depolymerization.[8] Additionally, it can induce autophagy, a cellular self-degradation process.[5][9] Interestingly, this autophagy may be a cytoprotective response by cancer cells, suggesting that combining this compound with an autophagy inhibitor could potentially enhance its anti-tumor effects.[5][7]
Troubleshooting Guide for In Vivo Studies
This guide addresses specific issues that may be encountered during animal studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid or significant weight loss (>15-20%) in animals after dosing. | - Systemic Toxicity: The dose of this compound may be too high, leading to systemic toxicity. - Dehydration/Malnutrition: Animals may be experiencing decreased appetite or gastrointestinal distress. | - Dose Reduction: Consider reducing the dose for subsequent administrations or in a new cohort of animals. - Supportive Care: Provide supplemental hydration (e.g., subcutaneous fluids) and palatable, high-calorie food. - Monitor: Increase the frequency of animal monitoring (e.g., twice daily) for clinical signs of distress. - Formulation Check: If using a custom formulation, ensure proper preparation and solubility. |
| Animals appear lethargic, hunched, or have ruffled fur. | - General Malaise: This can be a non-specific sign of toxicity or discomfort. - Drug-related Fatigue: A known class effect of Hedgehog pathway inhibitors. | - Clinical Observation: Carefully document all clinical signs and their severity. - Activity Assessment: If possible, use a standardized method to assess any changes in activity levels. - Dose Adjustment: Consider a dose reduction if signs are severe or persistent. |
| Muscle tremors or spasms observed in treated animals. | - On-target Toxicity: Muscle spasms are a well-documented side effect of Hedgehog pathway inhibitors. | - Monitoring: Note the frequency and severity of the spasms. - Electrolyte/CK Monitoring: At the terminal endpoint, collect blood to analyze creatine kinase (CK) and electrolyte levels to assess muscle damage. - Dose Scheduling: If spasms are severe, consider altering the dosing schedule (e.g., less frequent administration if the formulation allows). |
| Hair loss (alopecia) in treated animals. | - On-target Toxicity: Inhibition of the Hedgehog pathway can disrupt the hair follicle cycle, a known class effect of these inhibitors. | - Documentation: This is often an expected, on-target effect. Document the extent and timing of hair loss as a pharmacodynamic marker of target engagement. - No Intervention Needed: Typically, this does not require intervention unless it is associated with skin irritation or other signs of distress. |
| Precipitation of this compound in the formulation upon standing. | - Poor Solubility: this compound is poorly soluble in aqueous solutions. - Incorrect Vehicle: The chosen vehicle may not be appropriate for the desired concentration of this compound. | - Use of Micellar Formulation: Prepare and use the MPEG-PCL micellar formulation of this compound for improved solubility and stability. - Sonication/Vortexing: If using a suspension, ensure it is thoroughly resuspended before each administration. - Vehicle Optimization: For non-micellar formulations, test different vehicles (e.g., with varying percentages of DMSO, PEG300, Tween-80) to improve solubility. |
Data Presentation
Table 1: In Vivo Dosing and Monitoring Parameters for this compound
| Parameter | Free this compound | Micellar this compound | Vehicle Control | Notes |
| Formulation | e.g., %DMSO, %PEG300, Saline | MPEG-PCL in Saline | e.g., %DMSO, %PEG300, Saline | The micellar formulation is recommended to improve solubility and reduce vehicle-related toxicity. |
| Dose (mg/kg) | Enter experimental doses | 5 mg/kg (published effective dose) | N/A | A dose-escalation study is recommended to determine the Maximum Tolerated Dose (MTD). |
| Route of Admin. | Intravenous (i.v.) or Oral (p.o.) | Intravenous (i.v.) | Match experimental groups | The route should be consistent and appropriate for the study goals. |
| Dosing Schedule | e.g., Daily, Every 3 days | Daily (published) | Match experimental groups | The schedule may be adjusted based on observed toxicity. |
| Body Weight Change (%) | Record mean ± SD | Record mean ± SD | Record mean ± SD | Monitor body weight at least 3 times per week. The MTD is often defined as the dose causing ~20% weight loss. |
| Tumor Volume (mm³) | Record mean ± SD | Record mean ± SD | Record mean ± SD | Monitor tumor growth to assess efficacy in parallel with toxicity. |
| Clinical Signs | Record observations | Record observations | Record observations | Note any signs of lethargy, ruffled fur, hunched posture, muscle spasms, or alopecia. |
| Terminal CK Levels | Record mean ± SD | Record mean ± SD | Record mean ± SD | Creatine Kinase (CK) is a marker for muscle damage. |
| Terminal Histopathology | Record findings | Record findings | Record findings | Assess major organs (liver, spleen, kidney, heart, lungs) for any signs of toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound-loaded MPEG-PCL Micelles
This protocol is adapted from the solid dispersion method, which avoids the use of toxic organic solvents.[3][7]
Materials:
-
This compound powder
-
Methoxy poly(ethylene glycol)-poly(caprolactone) (MPEG-PCL) copolymer
-
Phosphate-buffered saline (PBS) or normal saline
-
Vortex mixer
-
Water bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amounts of this compound and MPEG-PCL. A typical weight ratio is 1:10 (this compound:MPEG-PCL).
-
Physically mix the this compound powder and MPEG-PCL copolymer in a glass vial.
-
Heat the mixture in a water bath at a temperature above the melting point of PCL (typically around 60-70°C) until a clear, molten liquid is formed.
-
Vortex the molten mixture to ensure homogeneity.
-
Add pre-warmed (60-70°C) PBS or normal saline to the molten mixture dropwise while vortexing.
-
Continue to vortex the solution as it cools to room temperature to allow for the self-assembly of the micelles.
-
The resulting solution should be clear to slightly opalescent.
-
Filter the micellar solution through a 0.22 µm syringe filter to sterilize it and remove any aggregates before in vivo administration.
Protocol 2: In Vivo Efficacy and Toxicity Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy and toxicity of this compound formulations.
Animal Model:
-
Athymic nude mice (nu/nu), 5-6 weeks old.
Tumor Implantation:
-
Subcutaneously inject 1 x 10⁷ Panc-1 or BxPC-3 pancreatic cancer cells (or other appropriate cell line) in a volume of 100 µL of serum-free medium into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
Experimental Groups (example):
-
Vehicle Control (e.g., blank micelles or the vehicle for free this compound)
-
Free this compound (at a specified dose, e.g., 5 mg/kg)
-
Micellar this compound (at a specified dose, e.g., 5 mg/kg)
Administration and Monitoring:
-
Randomize mice into treatment groups (n=5-10 mice per group).
-
Administer the treatments intravenously (i.v.) via the tail vein daily for a specified period (e.g., 30 days).
-
Measure tumor dimensions (length and width) with calipers every 3 days and calculate tumor volume using the formula: TV = 0.5 × length × width².
-
Measure the body weight of each mouse every 3 days.
-
Monitor the animals daily for any clinical signs of toxicity as detailed in the troubleshooting guide.
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At the end of the study, sacrifice the animals and collect tumors and major organs for histological analysis. Blood can also be collected for clinical chemistry analysis (e.g., CK levels).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of JK184 on Alcohol Dehydrogenase 7 (Adh7) Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of JK184 on alcohol dehydrogenase 7 (Adh7) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing a consistent, dose-dependent inhibition of purified Adh7 in my in vitro enzymatic assay with this compound. What could be the reason?
A1: This is a frequently encountered observation and points to the primary mechanism of action of this compound. While initially identified as an Adh7 inhibitor, subsequent research has shown that this compound's primary effect is the destabilization of microtubules.[1] Its impact on Adh7 in cell-based assays is considered to be an indirect or downstream effect of its action on the cytoskeleton. Therefore, in an in vitro assay with purified Adh7 enzyme, this compound is not expected to act as a classic direct inhibitor.
Troubleshooting Steps:
-
Re-evaluate your experimental system: If your goal is to study the direct inhibition of Adh7, this compound may not be the appropriate compound. Consider using known direct Adh7 inhibitors like cimetidine or ranitidine as positive controls.[1]
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Shift focus to cell-based assays: If you are interested in the cellular effects of this compound, investigate its impact on Adh7 activity or expression in a cellular context where microtubule dynamics are relevant.
-
Confirm compound identity and purity: As with any experiment, ensure the integrity of your this compound compound.
Q2: My cell-based assay shows a decrease in Adh7-related activity after treatment with this compound, but the effect is variable. How can I troubleshoot this?
A2: The variability in cell-based assays is likely due to the indirect nature of this compound's effect on Adh7, which is mediated by its primary function as a microtubule-destabilizing agent.[1] The state of the cellular cytoskeleton, cell cycle phase, and overall cellular health can influence the observed effects.
Troubleshooting Steps:
-
Cell Line Specificity: Effects may be cell-line dependent. Ensure you are using a consistent and well-characterized cell line.
-
Assay Timing: The timing of treatment and measurement is critical. The effects on Adh7 may be downstream of microtubule disruption, so a time-course experiment is recommended to identify the optimal window for observing the effect.
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Cytoskeletal Integrity: As a positive control for this compound's activity, consider including an assessment of microtubule integrity (e.g., by immunofluorescence) in parallel with your Adh7 assay. This will confirm that the compound is active in your system.
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Monitor Cell Viability: this compound has antiproliferative effects.[2][3] Ensure that the observed decrease in Adh7 activity is not simply a result of widespread cell death. Run a parallel cytotoxicity assay (e.g., MTT or LDH release) to determine the appropriate concentration range for your experiments.
Q3: What are the known IC50 values for this compound?
A3: It is crucial to distinguish between the IC50 values from different types of assays. The reported IC50 values for this compound are primarily for its effect on the Hedgehog signaling pathway and its antiproliferative activity in cell lines, not for direct Adh7 inhibition.
Quantitative Data Summary
| Parameter | Value | Context |
| Hedgehog Pathway Inhibition | ||
| IC50 | ~30 nM | Gli-dependent transcriptional activity in mammalian cells.[2][3] |
| Adh7 Inhibition | ||
| IC50 | ~210 nM | In vitro enzymatic assay. Note: This is now understood to be a secondary or indirect effect. |
| Antiproliferative Activity | ||
| IC50 | ~3 - 21 nM | Various cancer cell lines.[2] |
| IC50 | 6.3 µg/mL | HUVEC proliferation (3-day incubation).[3] |
| IC50 | 23.7 ng/mL | Panc-1 cells.[3] |
| IC50 | 34.3 ng/mL | BxPC-3 cells.[3] |
Experimental Protocols
General Protocol for Measuring Adh7 Activity in Cell Lysates
This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell line and experimental conditions.
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with various concentrations of this compound or vehicle control for a predetermined amount of time (a time-course experiment is recommended, e.g., 6, 12, 24 hours).
2. Cell Lysis:
- Aspirate the culture medium and wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
3. Adh7 Activity Assay (Colorimetric):
- This assay measures the reduction of NAD+ to NADH, which can be detected by a colorimetric reagent.
- Prepare a master mix containing the assay buffer, substrate (e.g., octanol), and NAD+.
- Add a standardized amount of protein from your cell lysate to each well of a 96-well plate.
- Add the master mix to initiate the reaction.
- Incubate at 37°C and measure the absorbance at 450 nm at multiple time points to determine the reaction kinetics.
- The rate of change in absorbance is proportional to the Adh7 activity.
4. Data Analysis:
- Calculate the Adh7 activity for each sample and normalize to the total protein concentration.
- Compare the activity in this compound-treated samples to the vehicle-treated control.
Visualizations
Caption: Revised signaling pathway of this compound.
Caption: Experimental workflow for Adh7 and this compound.
References
Validation & Comparative
JK184 vs. Cyclopamine: A Comparative Guide to Hedgehog Pathway Inhibition
In the landscape of Hedgehog (Hh) signaling pathway research, the strategic selection of inhibitors is paramount for elucidating pathway mechanisms and developing novel therapeutics. This guide provides a detailed comparison of two prominent Hh pathway inhibitors: JK184 and cyclopamine. While both molecules effectively block the pathway, they do so through distinct mechanisms, leading to differences in their potency, specificity, and experimental applications. This document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions when selecting an appropriate inhibitor for their studies.
Mechanism of Action: A Tale of Two Targets
The Hedgehog signaling cascade is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor, which alleviates its inhibition of the G protein-coupled receptor Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.
Cyclopamine , a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway. It exerts its inhibitory effect by directly binding to and antagonizing the Smoothened (SMO) protein.[1] This interaction locks SMO in an inactive conformation, preventing the downstream activation of Gli transcription factors.
In contrast, This compound is a synthetic small molecule that acts further downstream in the pathway. It specifically inhibits the activity of the Gli family of transcription factors .[2][3][4] By targeting the final effectors of the pathway, this compound can block Hh signaling even in cases where activating mutations occur downstream of SMO.[2]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and cyclopamine has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from published studies.
| Parameter | This compound | Cyclopamine | Reference |
| Target | Gli Transcription Factors | Smoothened (SMO) | [2][3][4],[1] |
| IC50 (Hh pathway inhibition) | ~30 nM | ~400 nM | [3] |
| In Vitro Potency | More potent than cyclopamine in inhibiting Gli-dependent transcription. | Less potent than this compound in cell-based assays. | [3] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in pancreatic and breast cancer xenograft models. Encapsulation in micelles improves its poor pharmacokinetic profile. | Showed tumor growth inhibition in medulloblastoma and pancreatic cancer models. Poor water solubility can be a limitation. | [5],[6][7] |
| Toxicity | Limited specific toxicity data available in the public domain. | Known teratogen. In vivo studies have reported dose-limiting toxicities. | [2] |
Experimental Protocols
Accurate and reproducible experimental design is crucial for studying Hedgehog pathway inhibition. Below are detailed protocols for key assays used to characterize inhibitors like this compound and cyclopamine.
Gli-Luciferase Reporter Assay
This assay is a common method to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activity by this compound or cyclopamine.
Materials:
-
HEK293T or NIH/3T3 cells
-
Gli-responsive luciferase reporter plasmid (e.g., pGL3-Gli-bs)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Shh-conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound and/or cyclopamine
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or NIH/3T3 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS, penicillin-streptomycin, and the desired concentrations of this compound or cyclopamine. Pre-incubate the cells with the inhibitors for 2 hours.
-
Pathway Activation: Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist (e.g., SAG) to the wells.
-
Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value for each inhibitor.
Competitive Smoothened Binding Assay
This assay is used to determine the binding affinity of a compound, such as cyclopamine, to the Smoothened receptor.
Objective: To determine the binding affinity (Ki) of cyclopamine for the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing Smoothened (e.g., Sf9 or HEK293T cells)
-
Radiolabeled Smoothened antagonist (e.g., ³H-cyclopamine)
-
Unlabeled cyclopamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes expressing Smoothened, a fixed concentration of the radiolabeled Smoothened antagonist, and varying concentrations of unlabeled cyclopamine in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the unlabeled cyclopamine. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.
Caption: The Hedgehog signaling pathway and points of inhibition for cyclopamine and this compound.
Caption: A typical experimental workflow for evaluating Hedgehog pathway inhibitors using a dual-luciferase reporter assay.
Conclusion
Both this compound and cyclopamine are valuable tools for dissecting the Hedgehog signaling pathway. Cyclopamine, with its well-characterized direct inhibition of SMO, is a foundational tool for studying the canonical pathway. This compound, by targeting the downstream Gli transcription factors, offers a more potent in vitro option and provides a means to investigate pathway activation that is independent of SMO mutations. The choice between these inhibitors will ultimately depend on the specific research question, the experimental model, and the desired point of intervention within the Hedgehog signaling cascade. This guide provides the necessary data and protocols to assist researchers in making a well-informed decision for their studies.
References
- 1. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hedgehog inhibitor cyclopamine antagonizes chemoresistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Inhibition of the Sonic Hedgehog Pathway by Cyclopamine or GLI1 siRNA Reduces In Vivo Tumorigenesis of Human Medulloblastoma Cells Xenotransplanted to Immunodeficient Nude Mice | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of JK184 and Sonidegib in Cancer Cells: A Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a promising strategy for various malignancies. This guide provides a detailed comparative analysis of two such inhibitors, JK184 and sonidegib, for researchers, scientists, and drug development professionals. While both compounds target the Hedgehog pathway, they exhibit distinct mechanisms of action and have been evaluated in different cancer contexts.
Mechanism of Action: A Tale of Two Targets
Sonidegib is a potent and selective antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling cascade.[1][2] By binding to and inhibiting SMO, sonidegib effectively blocks the downstream activation of the GLI family of transcription factors, leading to the suppression of Hh target gene expression and subsequent tumor regression.[1] This targeted inhibition of SMO has led to its FDA approval for the treatment of locally advanced basal cell carcinoma (BCC).[2][3][4]
This compound , on the other hand, exhibits a dual mechanism of action. It functions as a potent inhibitor of the Hedgehog pathway by targeting the GLI transcription factors, which are the terminal effectors of the pathway.[5][6][7] This downstream inhibition makes it theoretically effective even in cancers with resistance mechanisms upstream of GLI. Additionally, this compound has been identified as a microtubule-destabilizing agent, causing depolymerization of microtubules, which can independently contribute to its anti-cancer effects by disrupting cell division and other microtubule-dependent processes.[8]
Comparative Efficacy: A Look at the Data
Direct comparative studies of this compound and sonidegib in the same cancer cell lines are limited in the publicly available literature. However, data from independent studies provide insights into their respective potencies in different cancer types.
Data for this compound:
| Cell Line | Cancer Type | IC50 | Citation |
| Mammalian cells (general) | - | 30 nM | [5] |
| Panc-1 | Pancreatic Cancer | 23.7 ng/mL | [5] |
| BxPC-3 | Pancreatic Cancer | 34.3 ng/mL | [5] |
| HUVEC | Endothelial Cells | 6.3 µg/mL | [5] |
| Claudin-low breast cancer cell lines | Breast Cancer | More sensitive than MCF10a | [5] |
Data for Sonidegib:
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. youtube.com [youtube.com]
- 4. targetedonc.com [targetedonc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and A… [ouci.dntb.gov.ua]
A Comparative Guide to the Efficacy of JK184 and Other Gli Inhibitors in Cancer Research
For researchers and drug development professionals navigating the complexities of Hedgehog (Hh) signaling pathway inhibition, a clear understanding of the available tools is paramount. This guide provides a detailed comparison of the efficacy of JK184, a potent Gli inhibitor, with other commonly used inhibitors: GANT61, HPI-1, and Arsenic Trioxide. The focus is on providing objective, data-driven insights to inform experimental design and therapeutic strategy.
Quantitative Efficacy of Gli Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other Gli inhibitors across various experimental setups. This data is crucial for comparing the potency of these compounds.
| Inhibitor | Target/Assay | Cell Line/System | IC50 Value | Citation(s) |
| This compound | Gli-dependent transcriptional activity | Mammalian cells (luciferase reporter assay) | 30 nM | [1] |
| Cell Proliferation | Panc-1 (pancreatic cancer) | 23.7 ng/mL | [1] | |
| Cell Proliferation | BxPC-3 (pancreatic cancer) | 34.3 ng/mL | [1] | |
| Cell Proliferation | HUVECs (endothelial cells) | 6.3 µg/mL | [1] | |
| GANT61 | GLI1- and GLI2-mediated transcription | GLI-transfected cell line | 5 µM | [2] |
| HPI-1 | Shh-induced Hh pathway activation | Shh-LIGHT2 cells | 1.5 µM | [3] |
| SAG-induced Hh pathway activation | Shh-LIGHT2 cells | 1.5 µM | [3] | |
| Gli1-induced Hh pathway activation | Shh-LIGHT2 cells | 6 µM | ||
| Gli2-induced Hh pathway activation | Shh-LIGHT2 cells | 4 µM | ||
| Arsenic Trioxide (ATO) | ShhN-induced Hh pathway activation | NIH 3T3 cells (luciferase reporter assay) | ~0.7 µM | [4] |
| GLI1 transcriptional activity | HepG2 cells (co-transfected with GLI1) | 2.7 µM | [5] |
Mechanisms of Action
This compound is a selective antagonist of the Hedgehog pathway that functions by inhibiting Gli-dependent transcriptional activation of target genes.[6] It has demonstrated potent anti-tumor effects in various cancer cell lines, including those of the breast and pancreas.[7][8]
GANT61 is a small molecule inhibitor that directly targets the Gli family of transcription factors.[2] It has been shown to induce cytotoxicity in human colon cancer models by inhibiting GLI1 binding to its consensus sequence on target gene promoters.[9]
HPI-1 acts downstream of Smoothened (Smo) and can suppress Hedgehog pathway activation induced by the loss of Suppressor of Fused (Su(fu)) or by Gli overexpression.[3][10] This suggests that HPI-1 may target a post-translational modification of the Gli protein or the interaction of Gli with a co-factor.[11]
Arsenic Trioxide (ATO) , an FDA-approved drug, inhibits the Hedgehog pathway by directly binding to and inhibiting the transcriptional activity of GLI1.[5][12] This action is independent of upstream signaling events and can be effective in cancers with resistance to Smoothened inhibitors.[5]
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway and assessing the efficacy of inhibitors that target components downstream of Smo, such as Gli transcription factors.
Objective: To measure the inhibition of Gli-dependent transcription by a test compound.
Materials:
-
Cells (e.g., NIH 3T3 or Shh-LIGHT2 cells)
-
Plasmids:
-
A firefly luciferase reporter plasmid driven by a Gli-responsive promoter (e.g., 8xGli-BS-luc)
-
A Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
(Optional) A plasmid for overexpressing a specific Gli protein (e.g., pCMV-Gli1)
-
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Hedgehog pathway activator (e.g., ShhN conditioned medium or SAG)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol. If assessing inhibition of a specific Gli protein, also co-transfect with the corresponding expression plasmid.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the Hedgehog pathway activator (e.g., ShhN or SAG) and varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle-treated control. Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to determine the effect of a Gli inhibitor on the proliferation and viability of cancer cells.
Objective: To measure the cytotoxic effect of a test compound on a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, BxPC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for Gli inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Arsenic antagonizes the Hedgehog pathway by preventing ciliary accumulation and reducing stability of the Gli2 transcriptional effector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Arsenic trioxide inhibits human cancer cell growth and tumor development in mice by blocking Hedgehog/GLI pathway [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing | Semantic Scholar [semanticscholar.org]
- 10. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPI-1 (hydrate) - Biochemicals - CAT N°: 15221 [bertin-bioreagent.com]
- 12. researchgate.net [researchgate.net]
Validating JK184's Specificity for the Hedgehog Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JK184, a potent inhibitor of the Hedgehog (Hh) signaling pathway, against other known Hh pathway modulators. The objective is to offer a comprehensive resource for validating this compound's specificity, complete with experimental data and detailed protocols to aid in the design and interpretation of studies in cancer research and drug development.
Introduction to Hedgehog Pathway Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Inhibition of this pathway can occur at different nodes, from the cell surface receptor Smoothened (SMO) to the downstream transcription factors of the Gli family. Understanding the precise mechanism and specificity of small molecule inhibitors is paramount for developing effective and safe cancer therapies.
This compound has been identified as an inhibitor of the Hh pathway that acts downstream of SMO, directly impacting Gli-dependent transcriptional activity.[1][2] This guide compares this compound with established SMO antagonists, Vismodegib and Sonidegib, and the antifungal agent Itraconazole, which also exhibits Hh pathway inhibitory effects.
Data Presentation: Comparative Inhibitor Profiles
The following tables summarize the on-target and known off-target activities of this compound and comparator compounds. This quantitative data is essential for assessing the relative specificity of each inhibitor.
Table 1: On-Target Activity of Hedgehog Pathway Inhibitors
| Compound | Primary Target | Mechanism of Action | IC50 (Hedgehog Pathway) |
| This compound | Gli-dependent transcription | Downstream of SMO | 30 nM[1][2] |
| Vismodegib | Smoothened (SMO) | SMO antagonist | - |
| Sonidegib | Smoothened (SMO) | SMO antagonist | - |
| Itraconazole | Smoothened (SMO) | SMO antagonist (distinct mechanism) | - |
Table 2: Known Off-Target Activities of Hedgehog Pathway Inhibitors
| Compound | Off-Target | IC50 / Effect |
| This compound | Alcohol dehydrogenase 7 (Adh7) | 210 nM[3][4] |
| Microtubule assembly | Potent depolymerizing agent[3][4][5] | |
| Akt/mTOR pathway | Inhibition of phosphorylation[2][6] | |
| Vismodegib | - | Data from comprehensive kinase screens not publicly available. |
| Sonidegib | - | Data from comprehensive kinase screens not publicly available. |
| Itraconazole | VEGFR2 | Inhibition of glycosylation, trafficking, and signaling |
| CYP3A4 | Potent inhibitor (IC50 = 6.1 nM) |
Note: A comprehensive, head-to-head kinase panel screen comparing the selectivity of all four compounds is not currently available in the public domain. The data presented is based on published findings for individual agents.
Mandatory Visualization
Hedgehog Signaling Pathway and Inhibitor Targets
Caption: Hedgehog signaling pathway with points of intervention for this compound and comparator inhibitors.
Experimental Workflow for Validating Inhibitor Specificity
Caption: A logical workflow for the comprehensive validation of a Hedgehog pathway inhibitor's specificity.
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the transcriptional activity of Gli proteins.
Materials:
-
NIH/3T3 or Shh-LIGHT2 cells
-
Gli-responsive luciferase reporter plasmid (e.g., pGL3-GliBS)
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH/3T3 or Shh-LIGHT2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gli-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh low-serum (0.5% FBS) medium containing the desired concentrations of this compound or comparator inhibitors. Include a vehicle control (e.g., DMSO).
-
Pathway Activation (Optional): To assess inhibitory activity, the pathway can be stimulated with a Hedgehog agonist such as SAG (Smoothened agonist) or recombinant Shh ligand, added concurrently with the inhibitors.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.
In Vitro Microtubule Polymerization/Depolymerization Assay
This assay assesses the effect of compounds on the assembly and disassembly of microtubules, a known off-target activity of this compound.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Microtubule assembly buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm
-
Test compounds (this compound, controls like paclitaxel for stabilization, and nocodazole for depolymerization)
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in ice-cold microtubule assembly buffer. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate, add the assembly buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiate Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Measure Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Measure Depolymerization: After the polymerization has reached a plateau, induce depolymerization by cooling the plate to 4°C. Monitor the decrease in absorbance at 340 nm. Alternatively, for assessing the effect on pre-formed microtubules, add the compound after polymerization has occurred and monitor for changes in absorbance.
-
Data Analysis: Plot absorbance versus time to visualize the kinetics of polymerization and depolymerization. Calculate the rate and extent of polymerization/depolymerization in the presence of the test compound relative to the vehicle control.
Western Blot for Akt/mTOR Pathway Inhibition
This method is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR pathway, a potential off-target of this compound.
Materials:
-
Cancer cell line of interest (e.g., breast or pancreatic cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of Akt, mTOR, S6K, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for each target. Compare the ratios in treated samples to the vehicle control to assess the inhibitory effect.
Conclusion
Validating the specificity of a pathway inhibitor is a multifaceted process that requires a combination of on-target and off-target assessments. This compound demonstrates potent on-target activity by inhibiting Gli-dependent transcription. However, its known off-target effects on microtubule dynamics and the Akt/mTOR pathway necessitate careful consideration and further investigation, particularly through comprehensive selectivity profiling. This guide provides the foundational data and experimental frameworks to enable researchers to rigorously evaluate the specificity of this compound and other Hedgehog pathway inhibitors, ultimately contributing to the development of more precise and effective cancer therapies.
References
- 1. drugs.com [drugs.com]
- 2. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
JK184 Combination Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical studies involving the Hedgehog (Hh) pathway inhibitor, JK184, in combination with other therapeutic agents. The following sections detail the experimental data, protocols, and mechanistic insights from key studies, offering a resource for evaluating and designing future research.
This compound, a potent inhibitor of the Glioma-associated oncogene homolog (Gli) transcription factors in the Hedgehog signaling pathway, has shown promise in preclinical cancer models. To enhance its therapeutic efficacy and overcome potential resistance mechanisms, recent studies have explored its use in combination with other anticancer agents. This guide focuses on two such promising combination strategies: autophagy inhibition in breast cancer and chimeric antigen receptor (CAR) T-cell therapy in solid tumors.
I. This compound in Combination with Autophagy Inhibitors for Breast Cancer
A key study has revealed that this compound induces cytoprotective autophagy in breast cancer (BCa) cells, which can limit its antitumor efficacy. The combination of this compound with an autophagy inhibitor, therefore, presents a rational strategy to enhance its therapeutic effect.
Quantitative Data Summary
| Cell Line | Treatment | Cell Viability (%) | Colony Formation (Survival Fraction) |
| MCF-7 | This compound (4 nM) | ~60% | ~55% |
| This compound + Chloroquine (CQ) | ~40% | ~30% | |
| This compound + 3-Methyladenine (3-MA) | ~45% | ~35% | |
| This compound + shAtg5 | Not Reported | ~25% | |
| This compound + shBeclin 1 | Not Reported | ~20% | |
| MDA-MB-231 | This compound (4 nM) | ~55% | ~50% |
| This compound + Chloroquine (CQ) | ~35% | ~25% | |
| This compound + 3-Methyladenine (3-MA) | ~40% | ~30% | |
| This compound + shAtg5 | Not Reported | ~20% | |
| This compound + shBeclin 1 | Not Reported | ~15% |
Experimental Protocols
Cell Viability Assay: Breast cancer cell lines (MCF-7 and MDA-MB-231) were seeded in 96-well plates. After 24 hours, cells were treated with this compound (4 nM) alone or in combination with the autophagy inhibitors chloroquine (CQ, 20 µM) or 3-methyladenine (3-MA, 5 mM) for an additional 24 hours. Cell viability was assessed using the MTT assay.
Colony Formation Assay: Cells were seeded in 6-well plates and treated with this compound (4 nM) with or without autophagy inhibitors (CQ or 3-MA) or after transfection with shRNA against Atg5 or Beclin 1. After 10-14 days of incubation, colonies were fixed, stained with crystal violet, and counted.
Signaling Pathway and Experimental Workflow
Comparative Analysis of the Anti-Proliferative Efficacy of JK184
A Cross-Validation with Established Hedgehog Pathway Inhibitors and Other Anti-Cancer Agents
This guide provides a comprehensive comparison of the anti-proliferative effects of JK184, a potent Hedgehog (Hh) pathway inhibitor, with other established anti-cancer agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative compounds.
Introduction to this compound
This compound is a small molecule inhibitor of the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. This compound exerts its anti-proliferative effects by targeting the Glioma-associated oncogene homolog (Gli)-dependent transcriptional activity.[1] Notably, this compound has also been shown to induce microtubule depolymerization, suggesting a dual mechanism of action that contributes to its anti-cancer properties.
Quantitative Comparison of Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other selected anti-proliferative agents across various cancer cell lines. This data provides a quantitative measure of their potency.
Table 1: IC50 Values of Hedgehog Pathway Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | Panc-1 | 23.7 ng/mL[1] |
| BxPC-3 | 34.3 ng/mL[1] | |
| Cyclopamine | Panc-1 | Data not available |
| BxPC-3 | Data not available | |
| Vismodegib | Panc-1 | Data not available |
| BxPC-3 | 47.95 µM | |
| Sonidegib | Panc-1 | Data not available |
| BxPC-3 | Data not available |
Table 2: IC50 Values of Hedgehog Pathway Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 |
| This compound | MDA-MB-231 | Data not available |
| MCF-7 | Data not available | |
| Cyclopamine | MDA-MB-231 | Proliferation suppressed, specific IC50 not provided[2][3] |
| MCF-7 | Proliferation suppressed, specific IC50 not provided[2][3][4] | |
| Vismodegib | MDA-MB-231 | Data not available |
| MCF-7 | Data not available | |
| Sonidegib | MDA-MB-231 | Data not available |
| MCF-7 | Data not available |
Note: Claudin-low breast cancer cell lines have been shown to be particularly sensitive to this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of clonogenic survival.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Mechanisms and Workflows
Hedgehog Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the Gli transcription factors.
Caption: this compound inhibits the Hedgehog pathway and depolymerizes microtubules.
Experimental Workflow for Assessing Anti-Proliferative Effects
This diagram outlines the typical workflow for evaluating the anti-proliferative effects of a compound like this compound.
Caption: Workflow for evaluating anti-proliferative drug effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Microtubule Depolymerizing Activity of JK184
For Researchers, Scientists, and Drug Development Professionals
JK184 is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which exerts its effects through the depolymerization of microtubules.[1][2][3] This dual activity makes it a compound of significant interest in cancer research. This guide will present available quantitative data, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
Quantitative Comparison of Microtubule Depolymerizing Agents
Direct comparative data for the microtubule depolymerizing activity of this compound in the form of an IC50 value from a tubulin polymerization assay is not available in the reviewed literature. The primary reported IC50 value for this compound relates to its inhibition of the Hedgehog signaling pathway, a downstream consequence of its effect on microtubules.[4] In contrast, for established microtubule depolymerizing agents such as colchicine and vinblastine, IC50 values for the direct inhibition of in vitro tubulin polymerization are well-documented.[5]
| Compound | Target/Assay | IC50 | Cell Line/System |
| This compound | Hedgehog Pathway Inhibition (Gli-dependent transcription) | 30 nM | Mammalian Cells |
| Colchicine | In vitro Tubulin Polymerization | ~1 µM | Purified porcine tubulin |
| Vinblastine | In vitro Tubulin Polymerization | ~1 µM | Purified porcine tubulin |
| Nocodazole | In vitro Tubulin Polymerization | ~5 µM | Purified porcine tubulin |
Note: The IC50 values presented are from different experimental setups and measure different biological endpoints. A direct comparison of potency for microtubule depolymerization based on this table should be made with caution.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin protein (e.g., from porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP (1.0 mM final concentration)
-
Test compounds (this compound and others) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer supplemented with GTP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by incubating the plate at 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes using a spectrophotometer.
-
The rate of polymerization is determined by the slope of the linear portion of the absorbance curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.[5][6]
Quantitative Cellular Microtubule Content Assay
This cell-based assay quantifies the amount of polymerized microtubules within cells after treatment with a compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
96-well microplates
-
Test compounds
-
Microtubule-stabilizing buffer (e.g., with taxol)
-
Lysis buffer
-
Primary antibody against α-tubulin
-
Secondary antibody conjugated to a reporter enzyme (e.g., HRP)
-
Luminescent substrate
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-4 hours).
-
Wash the cells and then lyse them with a buffer that preserves microtubules while solubilizing unpolymerized tubulin.
-
The remaining microtubule polymer is captured in the wells.
-
Quantify the amount of microtubule polymer using an immunoassay with an anti-tubulin antibody and a luminescent readout.
-
The IC50 value is the concentration of the compound that reduces the cellular microtubule content by 50%.
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and this compound's Point of Intervention
The Hedgehog signaling pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers. Microtubules play a key role in the trafficking of components of this pathway. This compound's depolymerization of microtubules disrupts this trafficking, leading to the inhibition of the pathway.
Caption: this compound disrupts microtubule-dependent trafficking of GLI proteins, inhibiting Hedgehog signaling.
This compound's Impact on the Akt/mTOR Pathway
Recent studies have shown that this compound can also induce autophagy by repressing the Akt/mTOR pathway.[3] This suggests a broader mechanism of action for this compound beyond its effects on the Hedgehog pathway. The interplay between microtubule dynamics and Akt/mTOR signaling is an active area of research.
Caption: this compound-induced microtubule depolymerization can lead to the inhibition of the Akt/mTOR pathway.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
The following diagram illustrates the key steps in determining a compound's in vitro microtubule depolymerizing activity.
Caption: A stepwise workflow for assessing microtubule depolymerizing activity in vitro.
References
- 1. The imidazopyridine derivative this compound reveals dual roles for microtubules in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Inhibition of this compound-Induced Cytoprotective Autophagy Potentiates this compound Antitumor Effects in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of JK184 and Other Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This guide provides an objective in vivo efficacy comparison of JK184, a novel Gli inhibitor, with other well-established Hh inhibitors, LDE225 (Sonidegib) and GDC-0449 (Vismodegib), which primarily target the Smoothened (SMO) protein. The information presented is based on available preclinical and clinical data.
Understanding the Hedgehog Signaling Pathway
The Hedgehog signaling cascade is a complex pathway that, in the absence of the Hh ligand, is kept in an "off" state by the Patched (PTCH) receptor, which inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of an Hh ligand (such as Sonic, Indian, or Desert hedgehog) to PTCH, the inhibition on SMO is relieved. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then drive the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation. Most Hh inhibitors, such as LDE225 and GDC-0449, target SMO, whereas this compound acts further downstream by inhibiting GLI.
Figure 1: Simplified diagram of the Hedgehog signaling pathway and inhibitor targets.
In Vivo Efficacy Data
This compound
This compound is a selective inhibitor of the GLI transcription factors.[1] Due to its poor pharmacokinetic profile, recent in vivo studies have utilized a biodegradable polymeric micelle formulation to enhance its delivery and efficacy.[2][3]
Table 1: In Vivo Efficacy of this compound Micelles in Pancreatic Cancer Xenograft Models [3]
| Cancer Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Weight (g) at Day 21 (Mean ± SD) |
| Panc-1 | Saline | 1050 ± 150 | 0.95 ± 0.12 |
| Free this compound (5 mg/kg) | 650 ± 100 | 0.60 ± 0.09 | |
| This compound Micelles (5 mg/kg) | 300 ± 80 | 0.28 ± 0.07 | |
| BxPC-3 | Saline | 1100 ± 160 | 1.05 ± 0.15 |
| Free this compound (5 mg/kg) | 700 ± 110 | 0.65 ± 0.10 | |
| This compound Micelles (5 mg/kg) | 350 ± 90 | 0.32 ± 0.08 |
Data extracted from graphical representations in the cited study and are approximate.
LDE225 (Sonidegib)
LDE225 is a potent and selective SMO antagonist. It has been evaluated in various cancer models, including medulloblastoma and basal cell carcinoma.
Table 2: In Vivo Efficacy of LDE225 in a Medulloblastoma Allograft Model [4]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| LDE225 (5 mg/kg/day) | 33 |
| LDE225 (10 mg/kg/day) | 55 |
| LDE225 (20 mg/kg/day) | 78 |
| LDE225 (40 mg/kg/day) | 95 (regression) |
Data represents dose-related tumor growth inhibition after 10 days of oral administration in a subcutaneous Ptch+/-p53-/- medulloblastoma allograft mouse model.
GDC-0449 (Vismodegib)
GDC-0449 is the first-in-class SMO inhibitor approved for the treatment of advanced basal cell carcinoma (BCC).
Table 3: In Vivo Efficacy of GDC-0449 in a Medulloblastoma Allograft Mouse Model [5]
| Treatment Group | Tumor Regression |
| Vehicle | No regression |
| GDC-0449 (12.5 mg/kg BID) | Complete tumor regression |
This study reported complete tumor regression at doses as low as 12.5 mg/kg twice daily in a medulloblastoma allograft mouse model that is dependent on the Hh pathway for growth.
Experimental Protocols
Pancreatic Cancer Xenograft Model for this compound Micelles[3]
-
Cell Culture: Human pancreatic cancer cell lines (Panc-1 and BxPC-3) were cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Implantation: 1 x 10^6 Panc-1 or BxPC-3 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of the mice.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to treatment groups (n=6-8 per group). Treatments (saline, free this compound, or this compound micelles) were administered via tail vein injection every three days for a total of seven injections.
-
Efficacy Evaluation: Tumor volumes were measured every three days using a caliper. At the end of the experiment (day 21), mice were euthanized, and tumors were excised and weighed.
Figure 2: Experimental workflow for the in vivo evaluation of this compound micelles.
Medulloblastoma Allograft Model for LDE225[4]
-
Tumor Source: Medulloblastoma tumors were derived from Ptch+/-p53-/- mice.
-
Animal Model: Immunocompromised mice were used for allograft implantation.
-
Tumor Implantation: Tumor fragments were implanted subcutaneously into the flank of recipient mice.
-
Treatment: Once tumors were established, mice were treated orally with LDE225 at various doses or vehicle control daily for 10 days.
-
Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at the end of the treatment period.
Medulloblastoma Allograft Model for GDC-0449[5]
-
Tumor Source: A medulloblastoma allograft model wholly dependent on the Hh pathway for growth was utilized.
-
Animal Model: Immunocompromised mice were used.
-
Tumor Implantation: Tumor cells or fragments were implanted into the mice.
-
Treatment: Mice with established tumors were treated with GDC-0449 at various doses, including 12.5 mg/kg twice daily.
-
Efficacy Evaluation: Tumor response was monitored, with complete tumor regression being the primary endpoint of interest.
Comparative Analysis and Conclusion
While a direct head-to-head in vivo comparison is not available, the presented data allows for a qualitative assessment of the efficacy of this compound, LDE225, and GDC-0449.
-
Potency and Efficacy: All three inhibitors demonstrate significant in vivo antitumor activity. GDC-0449 and LDE225, both SMO inhibitors, have shown the ability to induce tumor regression in Hh-dependent medulloblastoma models.[4][5] The micellar formulation of the GLI inhibitor this compound also shows strong tumor growth inhibition in pancreatic cancer models, which are often characterized by a dense stroma that can be influenced by Hh signaling.[3]
-
Target and Mechanism: LDE225 and GDC-0449 act upstream by inhibiting SMO, while this compound targets the downstream effector GLI.[1] This difference in mechanism could be significant in tumors that develop resistance to SMO inhibitors through mutations in SMO or activation of downstream components of the pathway. In such cases, a GLI inhibitor like this compound might offer a therapeutic advantage.
-
Formulation and Delivery: The use of a polymeric micelle formulation was crucial for enhancing the in vivo efficacy of this compound, highlighting the importance of drug delivery systems for compounds with suboptimal pharmacokinetic properties.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biodegradable polymeric micelles encapsulated this compound suppress tumor growth through inhibiting Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug Delivery Systems for Hedgehog Inhibitors in the Treatment of SHH-Medulloblastoma [frontiersin.org]
- 4. Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for JK184
This document provides procedural guidance for the proper handling and disposal of JK184, a potent Hedgehog (Hh) pathway inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₄OS | [1] |
| Molecular Weight | 350.44 g/mol | [1] |
| Purity | >99% | [1] |
| Form | Solid | [1] |
| Solubility in DMSO | 100 mM | [1] |
| Solubility in Ethanol | 25 mM | [1] |
| Short-term Storage | +4°C | [1] |
| Long-term Storage | +4°C (up to 12 months) | [1] |
| CAS Number | 315703-52-7 | [1] |
Proper Disposal Procedures for this compound
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for all this compound waste.
-
The container should be made of a material compatible with the solvents used to dissolve this compound (e.g., DMSO, ethanol).
-
The label should clearly indicate "Hazardous Waste," "this compound," and list all components of the waste, including solvents.
-
-
Storage of Waste:
-
Store the waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal of this compound should be conducted by a licensed hazardous material disposal company.[2]
-
The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5]
-
Important Considerations:
-
Unknown Hazards: The toxicological and ecological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with the utmost caution, assuming it is a potent and hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Spill Management: In the event of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
Hedgehog Signaling Pathway and this compound's Mechanism of Action
This compound is an inhibitor of the Hedgehog (Hh) signaling pathway. The diagram below illustrates the canonical Hh signaling pathway and the point of inhibition by this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
This diagram illustrates that in the absence of a Hedgehog (Hh) ligand, the Patched1 (PTCH1) receptor inhibits Smoothened (SMO). This leads to the processing of GLI transcription factors into their repressor form (GLI-R). When an Hh ligand binds to PTCH1, the inhibition of SMO is relieved, leading to the formation of the activator form of GLI (GLI-A), which then translocates to the nucleus to activate target gene expression. This compound inhibits this pathway by interfering with microtubule assembly, which is crucial for the proper function and trafficking of GLI proteins.
References
Personal protective equipment for handling JK184
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of JK184. Adherence to these guidelines is critical to ensure a safe laboratory environment.
I. Understanding the Compound: this compound
This compound is a potent inhibitor of the Hedgehog (Hh) signaling pathway, specifically targeting Gli-dependent transcriptional activity.[1][2][3][4][5] It is an imidazopyridine derivative with antiproliferative properties observed in various cancer cell lines.[1][4] Given its biological activity, it should be handled with care as a potentially hazardous compound.
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or latex gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating aerosols or dust. | To prevent inhalation. |
III. Operational Procedures: Handling and Storage
Strict adherence to the following procedures is necessary to maintain the integrity of the compound and the safety of laboratory personnel.
A. Reconstitution and Aliquoting:
This compound is typically supplied as a solid.[3] It is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM).[1][3]
-
Step 1: Preparation: Ensure all necessary PPE is worn. Work in a well-ventilated area, preferably a chemical fume hood.
-
Step 2: Reconstitution: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound. Cap the vial and vortex gently until the solid is completely dissolved.
-
Step 3: Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Step 4: Labeling: Clearly label all aliquots with the compound name, concentration, date, and solvent used.
B. Storage:
Proper storage is crucial to maintain the stability of this compound.
| Solution Type | Storage Temperature | Duration |
| Solid | +4°C | Up to 12 months |
| Stock Solution (-20°C) | -20°C | Up to 1 year[2] |
| Stock Solution (-80°C) | -80°C | Up to 2 years[2] |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated materials, including empty vials, pipette tips, and gloves, in a designated solid hazardous waste container.
-
Disposal Vendor: Follow your institution's specific guidelines for the disposal of chemical waste through an approved vendor.
V. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
